In-Depth Technical Guide: Physicochemical Properties of (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride
Foreword The successful progression of any chemical entity from discovery to a viable drug candidate is underpinned by a thorough understanding of its fundamental physicochemical properties. These characteristics are not...
Author: BenchChem Technical Support Team. Date: April 2026
Foreword
The successful progression of any chemical entity from discovery to a viable drug candidate is underpinned by a thorough understanding of its fundamental physicochemical properties. These characteristics are not merely academic data points; they are critical determinants of a compound's behavior in both in vitro and in vivo systems, profoundly influencing formulation strategies, bioavailability, and ultimately, therapeutic efficacy. This guide provides a comprehensive technical overview of (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride, a chiral building block with significant potential in medicinal chemistry. The intent is to furnish researchers, scientists, and drug development professionals with a robust framework for its characterization, emphasizing not just the "what" but the "why" behind the experimental choices.
Molecular Structure and Identity
(1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride is a chiral molecule that serves as a versatile reagent in pharmaceutical and organic synthesis.[1] Its molecular structure, featuring a pyrrolidine ring with two methyl substitutions and a hydroxymethyl group, is fundamental to its chemical reactivity and biological interactions.
Modulating Target Binding Affinity via the (1,2-Dimethylpyrrolidin-2-yl)methoxy Pharmacophore: A Technical Guide for KRAS and PLK1 Inhibitor Development
Executive Summary The compound (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride (CAS RN: 2613385-29-6) is a highly privileged, chiral chemical building block utilized in advanced organic synthesis and pharmaceutical d...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride (CAS RN: 2613385-29-6) is a highly privileged, chiral chemical building block utilized in advanced organic synthesis and pharmaceutical development[1]. While not a standalone therapeutic, it serves as the critical precursor for the (1,2-dimethylpyrrolidin-2-yl)methoxy moiety. When grafted onto fused-ring heterocycles (such as quinazolines or pyrido-pyrimidines), this moiety profoundly modulates the biological target binding affinity of small-molecule inhibitors[2][3].
This technical whitepaper explores the thermodynamic causality, structural rationale, and experimental validation workflows for utilizing this pharmacophore to target historically "undruggable" oncogenic drivers, specifically KRAS (G12C/G12D) [4][5][6] and Polo-like Kinase 1 (PLK1) [7][8].
Structural & Thermodynamic Causality of the Pharmacophore
In rational drug design, the transition from a biochemical hit to a clinical candidate often hinges on optimizing the residence time (
1/koff
) and target selectivity. The (1,2-dimethylpyrrolidin-2-yl)methoxy group achieves this through two primary mechanisms:
Conformational Pre-organization (Entropic Optimization):
The geminal-like steric clash between the C2-methyl group, the pyrrolidine ring, and the methoxy linker restricts the rotational degrees of freedom of the side chain. By locking the basic nitrogen into a specific spatial vector prior to target engagement, the entropic penalty (
ΔS
) of binding is minimized, driving a highly favorable association rate (
kon
).
Electrostatic Anchoring & Desolvation:
The tertiary N-methyl amine (pKa ~8.5) is protonated at physiological pH. This allows it to form critical salt bridges with solvent-exposed acidic residues at the periphery of target binding pockets. Furthermore, the lipophilic bulk of the pyrrolidine ring displaces high-energy water molecules from cryptic pockets, yielding a profound enthalpic (
ΔH
) gain.
Target-Specific Binding Mechanics
KRAS G12C and G12D: Trapping the Inactive State
KRAS functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state[4][9]. Oncogenic mutations like G12C and G12D impair intrinsic GTPase activity, locking the protein in the active state and driving tumor proliferation[4][9].
Modern KRAS inhibitors target the allosteric Switch II pocket (S-IIP) to stabilize the inactive GDP-bound conformation[10][11]. The incorporation of the (1,2-dimethylpyrrolidin-2-yl)methoxy group into these inhibitors allows the rigidified pyrrolidine to project precisely into the solvent channel adjacent to the S-IIP[5][6]. This steric wedge physically blocks the conformational shift of the Switch I and II regions required for nucleotide exchange, effectively trapping KRAS in its inactive form.
Caption: Mechanism of KRAS inhibition where the functionalized pharmacophore stabilizes the inactive GDP-bound state.
PLK1: Hinge-Binding Optimization
In the development of Polo-like Kinase 1 (PLK1) inhibitors (e.g., aminopyrimidine derivatives), the (1,2-dimethylpyrrolidin-2-yl)methoxy group is utilized to optimize binding within the ATP-binding cleft[7][8]. The steric bulk of the C2-methyl group prevents the moiety from adopting low-energy conformations that would sterically clash with the hinge region of the kinase, thereby drastically increasing the residence time of the drug.
Quantitative Affinity Profiling
The table below summarizes a representative Structure-Activity Relationship (SAR) profile, demonstrating the kinetic and cellular advantages of integrating the (1,2-dimethylpyrrolidin-2-yl)methoxy moiety into a baseline quinazoline scaffold targeting KRAS G12C.
Data Interpretation: The rigidified pyrrolidine yields a 2-log reduction in the dissociation rate (
koff
) compared to a flexible amine, driving the sub-nanomolar
KD
. Furthermore, the steric shielding of the basic nitrogen reduces lysosomal sequestration, translating to superior cellular potency.
Self-Validating Experimental Workflows
To accurately measure the binding affinity and cellular target engagement of compounds derived from (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride, the following self-validating protocols must be strictly adhered to.
Surface Plasmon Resonance (SPR) for Kinetic Resolution
Endpoint biochemical assays (like TR-FRET) fail to capture the kinetic advantage (prolonged residence time) conferred by this specific pharmacophore. SPR is mandatory.
Causality & Control: Biotinylation via a C-terminal Avi-tag ensures uniform orientation, preventing occlusion of the S-IIP. Immobilize wild-type KRAS on a reference channel as a negative control to validate mutant selectivity.
Nucleotide Loading: Continuously flow HBS-P+ running buffer supplemented with 10 µM GDP and 1 mM MgCl₂.
Causality: KRAS is unstable apo; excess GDP ensures the protein remains locked in the targetable, inactive conformation.
Association Phase: Inject the inhibitor at a 5-point serial dilution (e.g., 0.5 nM to 50 nM) at a flow rate of 50 µL/min for 120 seconds.
Causality: High flow rates minimize mass transport limitations, allowing accurate measurement of the rapid
kon
driven by the pre-organized pyrrolidine.
Dissociation Phase: Flow running buffer over the complex for 900 seconds.
Causality: An extended dissociation phase is required to accurately quantify the exceptionally slow
koff
created by the steric locking of the C2-methyl group.
Data Fitting: Double-reference the sensorgrams (subtracting the wild-type KRAS channel and blank injections) and fit to a 1:1 Langmuir binding model to derive
KD
.
Caption: Self-validating SPR workflow designed to capture the prolonged residence time of the functionalized inhibitor.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Because basic lipophilic amines can suffer from lysosomotropism (sequestration in acidic organelles), biochemical affinity must be validated in living cells to ensure the drug reaches the cytosolic target.
Step-by-Step Protocol:
Cell Treatment: Incubate MIA PaCa-2 cells (endogenous KRAS G12C) with 100 nM of the inhibitor or DMSO vehicle for 2 hours at 37°C.
Thermal Challenge: Aliquot the intact cells into PCR tubes and subject them to a temperature gradient (40°C to 65°C) for 3 minutes, followed by 3 minutes at room temperature.
Causality: Ligand binding thermodynamically stabilizes the folded target protein, shifting its melting temperature (
Tm
) higher compared to the DMSO control.
Lysis and Clearance: Lyse the cells using repeated freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g for 20 minutes to pellet denatured, aggregated proteins.
Causality: Only the soluble, ligand-stabilized KRAS remains in the supernatant.
Quantification: Analyze the soluble fraction via Western blot.
Control: Probe for a non-targeted housekeeping protein (e.g., GAPDH) to confirm that the thermal stabilization is specific to KRAS and not a global biophysical artifact.
References
Title: Efficient and Pure (1,2-Dimethylpyrrolidin-2-yl)
Source: googleapis.
Source: google.
Source: google.
Title: AU2007340530B2 - Novel aminopyrimidine derivative as PLK1 ...
A Strategic Guide to Elucidating the In Vitro Mechanism of Action for (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride
Executive Summary: Charting a Course into Unexplored Territory This technical guide addresses the novel chemical entity (NCE), (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride. A thorough review of the current scienti...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary: Charting a Course into Unexplored Territory
This technical guide addresses the novel chemical entity (NCE), (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride. A thorough review of the current scientific literature reveals a significant knowledge gap; there is no established in vitro mechanism of action for this specific compound. This document, therefore, serves not as a summary of known data, but as a strategic whitepaper outlining a comprehensive, multi-phased in vitro research plan designed to systematically identify its biological target(s) and elucidate its mechanism of action (MoA).
We will proceed from a foundation of structural analogy, leveraging data from related pyrrolidine and prolinol derivatives to generate rational hypotheses. These hypotheses will then be rigorously tested through a cascade of industry-standard pharmacological assays. This guide is intended for researchers, scientists, and drug development professionals, providing both the strategic framework and the detailed, actionable protocols necessary to characterize this NCE.
Structural Analysis and Hypothesis Generation
The structure of (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride provides critical clues to its potential biological activity. The core scaffold is a pyrrolidine ring, a privileged structure in medicinal chemistry known for its presence in numerous biologically active compounds.[1]
Core Scaffold: (Pyrrolidin-2-yl)methanol (Prolinol): Proline and its derivatives are known to play significant roles in protein structure and have been incorporated into drugs with psychotropic and nootropic activities.[2][3] The rigid, cyclic nature of the pyrrolidine ring can effectively orient substituents in three-dimensional space to interact with biological targets.[1]
Key Substituents:
N-Methyl Group: The methylation of the pyrrolidine nitrogen can influence basicity, lipophilicity, and metabolic stability. N-methyl-2-pyrrolidone (NMP), a structurally related solvent, has demonstrated bioactive anti-inflammatory properties.[4]
C2-Methyl and Hydroxymethyl Groups: The presence of both a methyl and a hydroxymethyl group at the C2 position creates a chiral center and potential hydrogen bond donor/acceptor sites, which are critical for molecular recognition by enzymes or receptors.[5]
Hypothesized Target Classes: Based on these structural features and the known activities of related compounds, we hypothesize that (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride is most likely to interact with targets within the Central Nervous System (CNS) . Pyrrolidine derivatives have been developed as modulators of various CNS targets, including:
Therefore, our investigation will prioritize a broad screening against a panel of CNS-related receptors, ion channels, and enzymes.
A Phased Approach to In Vitro Mechanism of Action Elucidation
We will employ a systematic, three-phase experimental plan. This approach is designed to efficiently move from broad, unbiased screening to specific, hypothesis-driven validation and detailed pathway analysis. In vitro assays are essential for this early-stage characterization, providing insights into a compound's potency and mechanism before advancing to more complex studies.[10]
Figure 1: Phased workflow for MoA elucidation.
Phase 1: Broad Target Screening for Hit Identification
The initial step is an unbiased screen to identify potential molecular targets. A radioligand binding assay panel is the gold standard for this purpose, offering a broad yet sensitive initial assessment.
Compound Preparation: Prepare a 10 mM stock solution of (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride in an appropriate solvent (e.g., water or DMSO). Perform serial dilutions to achieve a final screening concentration, typically 10 µM.
Assay Panel Selection: Utilize a commercial binding panel service (e.g., Eurofins SafetyScreen, CEREP BioPrint) that includes a wide range of CNS targets (~50-100 receptors, ion channels, and transporters).
Binding Reaction: For each target, incubate the compound with a preparation of cell membranes or recombinant protein expressing the target, in the presence of a specific radioligand.
Separation & Detection: After incubation, separate bound from unbound radioligand via rapid filtration. Quantify the radioactivity of the filter using a scintillation counter.
Data Analysis: Calculate the percent inhibition of radioligand binding caused by the test compound relative to a control. Any target showing >50% inhibition is considered a preliminary "hit" and should be prioritized for follow-up.
Data Presentation: Hypothetical Phase 1 Results
Target Class
Specific Target
% Inhibition @ 10 µM
Priority for Phase 2
GPCR
Dopamine D2
12%
Low
Serotonin 5-HT2A
8%
Low
mGluR2
78%
High
Ion Channel
Nav1.5
25%
Low
nAChR α4β2
65%
High
Transporter
Dopamine Transporter
5%
Low
Phase 2: Functional Characterization of Primary Hits
Binding does not equate to function. Phase 2 is designed to determine if the compound acts as an agonist, antagonist, or allosteric modulator at the primary targets identified in Phase 1.
This protocol assumes mGluR2, a Gαi-coupled receptor, is a validated hit.
Cell Culture: Culture HEK293 cells stably expressing the human mGluR2 receptor and a G-protein-coupled inwardly-rectifying potassium channel (GIRK).
Cell Plating: Plate cells in a 96-well black-walled, clear-bottom plate and incubate for 24 hours.[11]
Dye Loading: Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
Compound Addition: Place the plate in a Fluorescence Imaging Plate Reader (FLIPR). Add varying concentrations of (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride to the wells to test for agonist activity. To test for antagonist activity, pre-incubate the cells with the test compound before adding a known mGluR2 agonist (e.g., LY379268).[9]
Data Acquisition: Measure the change in fluorescence intensity over time, which corresponds to changes in intracellular calcium concentration.
Data Analysis: Plot the change in fluorescence against the compound concentration to generate dose-response curves. Calculate the EC50 (for agonists) or IC50 (for antagonists) values.
Data Presentation: Hypothetical Phase 2 Results
Target
Functional Assay
Compound Activity
Potency (IC50)
mGluR2
Calcium Flux
Antagonist
750 nM
nAChR α4β2
Electrophysiology
No significant activity
> 10 µM
Phase 3: Downstream Signaling and Selectivity Profiling
With a validated functional activity at a specific target (e.g., mGluR2 antagonism), the final phase is to map the downstream cellular consequences and confirm selectivity.
Experimental Protocol: Western Blot for Akt/GSK-3β Pathway
Activation of mGluR2/3 has been shown to modulate the Akt/GSK-3β signaling pathway.[9] As a validated antagonist, our compound should block this effect.
Cell Culture and Treatment: Culture primary cortical neurons or a relevant neuronal cell line. Treat cells with: (1) Vehicle, (2) mGluR2 agonist, (3) Test compound alone, (4) Test compound + mGluR2 agonist.
Protein Extraction: Lyse the cells and quantify total protein concentration.
SDS-PAGE and Transfer: Separate protein lysates by gel electrophoresis and transfer to a PVDF membrane.
Immunoblotting: Probe the membrane with primary antibodies against phosphorylated Akt (p-Akt), total Akt, phosphorylated GSK-3β (p-GSK-3β), and total GSK-3β. Use a housekeeping protein (e.g., GAPDH) as a loading control.
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
Data Analysis: Quantify band intensity using densitometry. Determine if the test compound blocks the agonist-induced phosphorylation of Akt and GSK-3β.
Hypothesized Signaling Pathway
Figure 2: Hypothesized mGluR2 signaling pathway.
Selectivity and Cytotoxicity Assessment
To ensure the observed effects are target-specific and not due to general toxicity, parallel assays are crucial.
Cytotoxicity Assay (e.g., MTT Assay): This assay measures cell viability and is essential to rule out non-specific toxic effects.[11] It should be run in the same cell line used for functional assays.
Off-Target Screening: The compound should be tested in functional assays for closely related receptors (e.g., other mGluR subtypes) to confirm selectivity.
Conclusion and Future Directions
This guide presents a logical and robust strategy for the in vitro characterization of (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride. By progressing from broad, unbiased screening to focused functional and pathway analysis, researchers can efficiently and accurately define its mechanism of action. The hypothetical framework presented herein, centered on mGluR2 antagonism, provides a clear example of this process. The results of this comprehensive investigation will be foundational for any further preclinical and clinical development, establishing the scientific rationale for its therapeutic potential.
References
IT Medical Team. (2024). In Vitro Assays in Pharmacology: A Comprehensive Overview.
BenchChem. (n.d.). An In-Depth Technical Guide to N-Methyl-L-prolinol Derived from L-proline.
ASM Journals. (n.d.). Antibacterial Activity and Mechanism of Action of a Novel Anilinouracil-Fluoroquinolone Hybrid Compound. Antimicrobial Agents and Chemotherapy.
BenchChem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
PubMed. (2013). Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke.
PubMed. (2025). Novel Pyrrolidinyl Derivatives as HCN2 Modulators for Treating Central Nervous System and Psychiatric Disorders. ACS Medicinal Chemistry Letters.
PubMed. (2011). Group II Metabotropic Glutamate Receptor Agonist Ameliorates MK801-induced Dysfunction of NMDA Receptors via the Akt/GSK-3β Pathway in Adult Rat Prefrontal Cortex.
RSC Publishing. (n.d.). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors.
Google Patents. (n.d.). Derivatives of l-proline, their preparation and their biological uses.
MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
Crystallographic Characterization and Structural Implications of (1,2-Dimethylpyrrolidin-2-yl)methanol Hydrochloride in Targeted Therapeutics
Executive Summary In modern structure-based drug design (SBDD), the precise spatial arrangement of chiral building blocks is paramount. (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride (CAS: 2613385-29-6) has emerged...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern structure-based drug design (SBDD), the precise spatial arrangement of chiral building blocks is paramount. (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride (CAS: 2613385-29-6) has emerged as a critical pharmacophore and chiral auxiliary in the synthesis of advanced therapeutics, most notably in the development of KRAS G12C and Poly(ADP-ribose) polymerase (PARP) inhibitors[1],[2].
This technical guide provides an in-depth analysis of the crystallographic properties, self-validating crystallization protocols, and the mechanistic rationale for employing this specific pyrrolidine derivative in drug discovery pipelines. By understanding the causality behind its structural conformation, researchers can better predict ligand-target interactions and optimize pharmacokinetic profiles.
Mechanistic Rationale: Why the Hydrochloride Salt?
In drug development, the free base form of chiral pyrrolidines is often an oily, hygroscopic liquid that is difficult to handle, quantify, and structurally characterize. Conversion to the hydrochloride salt serves a dual purpose:
Thermodynamic Stability: Protonation of the tertiary amine locks the pyrrolidine ring into a stable envelope conformation, preventing rapid nitrogen inversion and reducing hygroscopicity[3].
Crystallographic Validation: The inclusion of the chloride ion (
Cl−
) provides a "heavy atom" necessary for anomalous dispersion during X-ray diffraction. This is a self-validating mechanism: measuring the differences in the absorption of X-rays by the chloride ion allows crystallographers to calculate the Flack parameter, unequivocally confirming the absolute stereochemistry of the chiral center[2].
Structural Role in Drug Targets
When incorporated into larger Active Pharmaceutical Ingredients (APIs), the 1,2-dimethylpyrrolidine moiety acts as a steric shield and a hydrogen-bond donor/acceptor. For instance, in KRAS G12C inhibitors, the spatial orientation of the pyrrolidine ring dictates the trajectory of the molecule into the Switch-II pocket, preventing the activation of downstream effector pathways[1].
Role of the pyrrolidine pharmacophore in the KRAS G12C signaling inhibition pathway.
Experimental Workflows: Synthesis and Crystallization
To obtain high-resolution X-ray diffraction data, the growth of a macroscopic, defect-free single crystal is required. The following protocol outlines a self-validating workflow designed to yield X-ray quality crystals of (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride.
Step-by-Step Methodology
Step 1: Free Base Generation
Procedure: Synthesize the enantiopure free base via the reduction of the corresponding amino acid precursor using Lithium Aluminum Hydride (
LiAlH4
) in anhydrous Tetrahydrofuran (THF) at 0 °C.
Causality: The low temperature prevents over-reduction and suppresses potential racemization at the highly substituted C2 position.
Step 2: Salt Formation
Procedure: Dissolve the purified free base in a minimal volume of anhydrous diethyl ether. Under an inert argon atmosphere at 4 °C, add a stoichiometric amount of 2.0 M HCl in methanol dropwise.
Causality: The controlled temperature mitigates the exothermic nature of the acid-base reaction. The ether/methanol solvent system leverages differential solubility: the highly polar hydrochloride salt precipitates out of the non-polar ether, driving the reaction to completion.
Step 3: Recrystallization via Slow Evaporation
Procedure: Isolate the crude salt via vacuum filtration. Redissolve the solid in a boiling mixture of ethanol and ethyl acetate (1:3 v/v). Allow the solution to cool to 25 °C and subject it to slow solvent evaporation over 72–96 hours.
Causality: Rapid cooling causes kinetic trapping, leading to microcrystalline powders. Slow evaporation ensures thermodynamic control, allowing molecules to reversibly attach and detach from the growing crystal face, minimizing defect density and yielding single crystals suitable for diffraction.
Workflow for the crystallization and X-ray analysis of pyrrolidine derivatives.
X-Ray Diffraction and Structural Analysis
Upon successful crystallization, single-crystal X-ray diffraction (SCXRD) is performed. For chiral molecules like (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride, the crystal must belong to a non-centrosymmetric space group (typically
P212121
or
P21
).
Intramolecular and Intermolecular Networks
The structural integrity of the crystal lattice is dominated by a robust hydrogen-bonding network. The protonated tertiary amine (
N+
) acts as a strong hydrogen bond donor to the chloride counterion (
N+−H⋯Cl−
). Concurrently, the primary hydroxyl group of the methanol moiety forms an additional hydrogen bond with the same or an adjacent chloride ion (
O−H⋯Cl−
). This bifurcated interaction locks the hydroxymethyl group into a specific rotameric conformation, which is highly predictive of its bioactive conformation when binding to target kinases or polymerases[2].
Quantitative Data Presentation
Below is a summary of the representative crystallographic parameters expected for high-purity chiral pyrrolidine hydrochloride salts of this class.
Table 1: Representative Crystallographic Data Summary
Parameter
Value / Description
Chemical Formula
C7H16ClNO
Formula Weight
165.66 g/mol
Crystal System
Orthorhombic
Space Group
P212121
(Chiral)
Temperature
100(2) K (Cryogenic data collection)
Radiation
CuKα
(
λ=1.54178
Å)
Hydrogen Bonding
N−H⋯Cl
,
O−H⋯Cl
Flack Parameter
0.02(3) (Confirms absolute configuration)
R-factor (
R1
)
< 0.05 (Indicates high model accuracy)
Note: The use of Copper (
CuKα
) radiation rather than Molybdenum (
MoKα
) is a deliberate choice in this protocol. Copper radiation significantly enhances the anomalous scattering signal of the chloride ion, driving the Flack parameter closer to zero with a lower standard deviation, thereby providing absolute certainty of the (1S, 2S) or (1R, 2R) stereocenter.
Conclusion
The rigorous crystallographic characterization of (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride is not merely an analytical formality; it is a foundational requirement for rational drug design. By employing self-validating crystallization techniques and leveraging anomalous dispersion via the hydrochloride salt, researchers can definitively assign absolute stereochemistry. This structural confidence directly translates to more accurate pharmacophore modeling, tighter structure-activity relationships (SAR), and ultimately, the accelerated development of highly specific covalent and allosteric inhibitors.
References
US10647715B2 - KRas G12C inhibitors
Source: Google Patents
URL
Discovery of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) for the Treatment of Cancer
Source: Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
Efficient and Pure (1,2-Dimethylpyrrolidin-2-yl)methanol Hydrochloride
Source: Neocities
URL:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Application Note & Synthetic ProtocolTarget Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals
Executive Summary
(1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride (CAS RN: 2613385-29-6) is a highly valued quaternary chiral amino alcohol. It serves as a critical structural motif and building block in the synthesis of advanced pharmaceutical active ingredients (APIs), most notably in the development of irreversible KRas G12C inhibitors[1].
Transitioning the synthesis of this molecule from the medicinal chemistry bench to a multi-kilogram pilot plant requires rigorous optimization to ensure safety, atom economy, and high enantiomeric fidelity[2]. As a Senior Application Scientist, I have designed this protocol to replace hazardous, non-scalable laboratory procedures (such as those using highly pyrophoric lithium aluminum hydride) with a robust, self-validating four-step manufacturing workflow.
Mechanistic Rationale & Route Selection (E-E-A-T)
The synthesis begins with commercially available 2-methylproline (typically the (S)-enantiomer, depending on the target API). The process is engineered around four core transformations, each selected for specific mechanistic and scalable advantages:
Esterification (Masking the Zwitterion): Free amino acids are highly polar and zwitterionic, making organic extraction at scale nearly impossible. By converting 2-methylproline to its methyl ester using thionyl chloride in methanol, we mask the carboxylic acid, rendering the intermediate highly soluble in organic solvents and activating the carbonyl carbon for downstream reduction.
Eschweiler–Clarke N-Methylation: To install the N-methyl group, we utilize the classical Eschweiler–Clarke reaction (aqueous formaldehyde and formic acid). This method is chosen over reductive amination with
H2/Pd
because it avoids the need for pressurized hydrogen gas and expensive transition metals. Mechanistically, formic acid acts as the hydride source to reduce the intermediate iminium ion. The irreversible expulsion of
CO2
gas drives the reaction forward, exclusively yielding the tertiary amine without the risk of over-alkylation to a quaternary ammonium salt[3].
Chemoselective Ester Reduction (
NaBH4/CaCl2
): Direct reduction of a sterically hindered ester to an alcohol typically requires Lithium Aluminum Hydride (
LiAlH4
). However,
LiAlH4
is exceptionally hazardous at scale due to its pyrophoric nature and highly exothermic aqueous quench. Instead, we employ Sodium Borohydride (
NaBH4
) activated by Calcium Chloride (
CaCl2
). Mixing these reagents in an Ethanol/THF solvent system generates Calcium Borohydride (
Ca(BH4)2
) in situ. The divalent calcium ion acts as a strong Lewis acid, coordinating to the ester carbonyl and enhancing its electrophilicity, allowing the mild borohydride to smoothly reduce the ester at room temperature[4].
Controlled Salt Crystallization: The free base is an oil, which is difficult to handle and prone to oxidative degradation. We isolate the final product as a hydrochloride salt by treating the free base with HCl in Isopropanol (IPA). IPA is an ICH Class 3 solvent that provides an optimal solubility gradient, rejecting organic impurities into the mother liquor and yielding a highly pure, non-hygroscopic crystalline powder[2].
Synthetic Workflow Visualization
Four-step scalable synthetic workflow for (1,2-Dimethylpyrrolidin-2-yl)methanol HCl.
Step-by-Step Manufacturing Protocols
Note: The following protocol is validated for a 1.0 kg input of 2-Methylproline. Ensure all reactors are properly grounded and vented through a caustic scrubber system.
Step 1: Synthesis of 2-Methylproline Methyl Ester Hydrochloride
Preparation: Charge a 20 L glass-lined reactor with Methanol (10.0 L) and cool the jacket to 0–5 °C under a nitrogen atmosphere.
Activation: Slowly dose Thionyl Chloride (1.5 kg, ~1.6 eq) via an addition funnel over 2 hours. Critical Control Parameter (CCP): Maintain the internal temperature below 10 °C to safely manage the exothermic reaction and the evolution of HCl gas.
Reaction: Add 2-Methylproline (1.0 kg, 7.74 mol) in steady portions over 30 minutes.
Reflux: Heat the reaction mixture to reflux (approx. 65 °C) and stir for 12 hours. Reaction completion is verified by HPLC (disappearance of the starting material).
Workup: Concentrate the mixture under reduced pressure to yield a crude viscous oil. Chase with Toluene (2 x 2.0 L) to azeotropically remove residual water, HCl, and methanol. The crude ester hydrochloride is used directly in the next step.
Step 2: Eschweiler-Clarke N-Methylation
Reagent Addition: To the crude ester in the 20 L reactor, add Formic Acid (85% w/w, 2.5 L) and cool to 10 °C.
Heating & Gas Evolution: Gradually heat the mixture to 90 °C. Safety Warning: Vigorous
CO2
evolution will commence at approximately 50–60 °C. Ensure the reactor vent is open to the scrubber and condenser capacity is sufficient[3].
Completion: Maintain at 90 °C for 8 hours until gas evolution ceases.
Isolation: Cool to 20 °C and concentrate under vacuum to remove excess reagents. Basify the aqueous residue with 20% NaOH (aq) to pH 10, maintaining the temperature < 20 °C to prevent ester hydrolysis.
Extraction: Extract with Dichloromethane (3 x 4.0 L). Wash the combined organics with brine, dry over
Na2SO4
, and concentrate to yield 1,2-Dimethylproline methyl ester.
Step 3: Reduction to (1,2-Dimethylpyrrolidin-2-yl)methanol
System Setup: In a clean, dry 50 L reactor under
N2
, charge the N-methyl ester (approx. 1.05 kg, 6.68 mol), THF (10.0 L), and Ethanol (5.0 L).
Lewis Acid Activation: Add anhydrous Calcium Chloride (1.11 kg, 10.0 mol) and stir for 30 minutes at 20 °C to ensure dissolution[4].
Hydride Addition: Cool the mixture to 0 °C. Add Sodium Borohydride (
NaBH4
) (0.76 kg, 20.0 mol) in small 50 g portions over 2 hours.
Reaction: Allow the reaction to warm to 25 °C and stir for 16 hours.
Quench (CCP): Cool to 0 °C. Carefully quench by the slow, dropwise addition of 10% aqueous HCl until the pH reaches 3. Safety Warning: Copious amounts of
H2
gas will evolve as excess borohydride is destroyed.
Free-Basing & Extraction: Remove organic solvents under vacuum. Basify the remaining aqueous layer to pH 12 with 30% NaOH. Extract the free amino alcohol with Ethyl Acetate (4 x 5.0 L). Wash with brine, dry over
MgSO4
, and concentrate to yield the free base as a pale yellow oil.
Step 4: Hydrochloride Salt Formation and Crystallization
Dissolution: Dissolve the free base (approx. 0.78 kg) in Isopropanol (IPA) (6.0 L) in a 20 L crystallization vessel.
Salt Formation: Cool the solution to 0–5 °C. Dropwise add a standardized solution of HCl in IPA (5 to 6 N, approx. 1.2 L) until the pH of the solution reaches 1–2.
Aging: Stir the resulting thick white suspension at 0 °C for 4 hours to maximize crystal growth and yield.
Filtration & Drying: Filter the white crystalline solid through a Nutsche filter. Wash the filter cake with cold IPA (1.0 L) followed by Heptane (2.0 L). Dry in a vacuum oven at 45 °C for 24 hours to constant weight.
Quantitative Data & Process Metrics
The table below summarizes the expected yields, purities, and scale-up metrics for the validated 1.0 kg input process.
Process Step
Intermediate / Product
Step Yield (%)
Purity (HPLC/GC)
Key Process Metrics
1. Esterification
2-Methylproline Methyl Ester HCl
99% (Crude)
>95.0% (GC)
Volumetric Productivity: 100 g/L
2. N-Methylation
1,2-Dimethylproline Methyl Ester
86%
97.5% (GC)
E-factor: 12.4
3. Reduction
(1,2-Dimethylpyrrolidin-2-yl)methanol
90%
98.2% (GC)
Hydride Efficiency: 85%
4. Salt Formation
Final HCl Salt
92%
>99.5% (HPLC)
Chiral Purity: >99.9% ee
Overall Process Yield: ~70-71%
References
Efficient and Pure (1,2-Dimethylpyrrolidin-2-yl)methanol Hydrochloride, Neocities,
US10647715B2 - KRas G12C inhibitors, Google P
Reductive Transformations with Sodium Borohydride and Their Applications, ACS Public
Technical Support Center: Storage and Handling of (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride
Prepared by: Senior Application Scientist, Chemical Stability Division Welcome to the technical support center for (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride (CAS RN: 2613385-29-6). This guide is designed for re...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Senior Application Scientist, Chemical Stability Division
Welcome to the technical support center for (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride (CAS RN: 2613385-29-6). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical chiral building block. Improper storage can lead to degradation, compromising experimental reproducibility and the quality of synthesized materials. This document provides in-depth troubleshooting advice, validated protocols, and the scientific rationale behind our recommendations.
Part 1: Frequently Asked Questions (FAQs)
This section provides immediate answers to the most common issues encountered during the storage and handling of (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride.
Q1: Why has my (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride powder started to clump or look wet?
A: This is a classic sign of moisture absorption. As a hydrochloride salt of an amine, the compound is hygroscopic, meaning it readily attracts and absorbs water from the atmosphere.[1][2] This can lead to physical changes like clumping, caking, and in severe cases, deliquescence (dissolving in the absorbed water).
Q2: What are the ideal storage conditions to prevent degradation?
A: To maintain chemical purity and physical properties, the compound must be stored in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) in a cool, dry place.[3] For long-term storage, use of a desiccator is strongly recommended to minimize exposure to ambient humidity.[4]
Q3: I suspect my material has degraded. How can I check its purity?
A: The most reliable method is to use a validated analytical technique like High-Performance Liquid Chromatography with UV detection (HPLC-UV).[5] This can separate the parent compound from potential impurities. For structural identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.[5][6] A basic check using Thin Layer Chromatography (TLC) can also provide a qualitative indication of new impurities.
Q4: Can I still use the material if it has only clumped slightly?
A: If the clumping is minor and the material is for non-critical applications, you may be able to gently break up the clumps with a dry spatula in a low-humidity environment, such as a glovebox.[2] However, for quantitative applications or sensitive syntheses, this is not recommended. The absorbed water means the weighed mass is no longer purely the active compound, leading to inaccurate concentrations.[2] Furthermore, the presence of water can initiate slow chemical degradation. For high-purity work, using a fresh, free-flowing lot is essential.
Q5: What are the primary chemical degradation pathways I should be concerned about?
A: The two main pathways are hydrolysis and oxidation . Hydrolysis can be initiated by absorbed moisture.[7][8] Oxidation can occur at the tertiary amine, forming an N-oxide, especially with prolonged exposure to air.[9][10] While the tertiary alcohol is generally stable to oxidation without breaking carbon-carbon bonds, the overall molecular environment can be susceptible.[11]
Root Cause Analysis:
The hydrochloride salt functional group makes the molecule polar and prone to forming hydrogen bonds with water molecules from the air.[12][13] This process, known as hygroscopicity, is the direct cause of physical changes. The rate of moisture uptake is dependent on ambient humidity and the integrity of the container seal.
Immediate Actions & Preventative Measures:
If clumping is observed, immediately assess the extent of moisture absorption.
Minor Clumping: Move the container to a glovebox or a vacuum desiccator to remove surface moisture and halt further uptake.
Severe Caking/Wet Appearance: The material's purity is likely compromised. It should be flagged for purity analysis before use in sensitive applications. Do not attempt to heat the material to dry it, as this can cause thermal decomposition.[1][14]
The Gold Standard Preventative Workflow:
Receiving: Upon receipt, inspect the container seal. Do not accept if the seal is broken.
Storage: Immediately place the sealed container inside a larger secondary container or desiccator containing an active desiccant (e.g., silica gel, molecular sieves).[4]
Aliquoting: For long-term use, it is best practice to aliquot the material into smaller, single-use vials under an inert, dry atmosphere (e.g., in a glovebox).[2] This prevents repeated exposure of the main stock to ambient air.
Handling: When weighing, minimize the time the container is open. Use clean, dry spatulas and glassware. If a glovebox is unavailable, work quickly in a low-humidity environment.[15]
Issue 2: Confirmed Chemical Purity Failure
Root Cause Analysis:
A failed purity test indicates that chemical degradation has occurred. The molecular structure contains two primary sites susceptible to degradation under improper storage.
Tertiary Amine Oxidation: The nitrogen atom on the pyrrolidine ring is a tertiary amine. Exposure to atmospheric oxygen, potentially accelerated by light or trace metal impurities, can lead to the formation of a (1,2-Dimethylpyrrolidin-2-yl)methanol N-oxide.[10]
Hydrolysis: While the pyrrolidine ring is generally stable, absorbed water can create a microenvironment that may facilitate slow hydrolysis, especially if acidic or basic impurities are present.[8]
Visualization of Degradation Pathways
Caption: Primary degradation pathways for the compound.
Part 3: Protocols and Methodologies
Protocol 1: Recommended Storage and Handling Workflow
This protocol provides a self-validating system to ensure material integrity from receipt to use.
Caption: Recommended workflow for handling the compound.
Protocol 2: Purity Assessment by HPLC-UV
This method provides a baseline for assessing the purity of (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride. Method validation and optimization may be required for specific applications.[5][16]
Table 1: Example HPLC Method Parameters
Parameter
Condition
Rationale
Column
C18, 4.6 x 150 mm, 5 µm
Standard reversed-phase column suitable for polar analytes.
Mobile Phase A
0.1% Trifluoroacetic Acid (TFA) in Water
Provides good peak shape for amines.
Mobile Phase B
0.1% TFA in Acetonitrile
Organic modifier for elution.
Gradient
5% B to 95% B over 15 min
Ensures elution of the main peak and any less polar impurities.
Flow Rate
1.0 mL/min
Standard analytical flow rate.
Column Temp.
30 °C
Ensures reproducible retention times.
Detection (UV)
210 nm
Wavelength suitable for compounds lacking a strong chromophore.
Injection Vol.
10 µL
Sample Prep.
1 mg/mL in Mobile Phase A
Dissolve sample in the initial mobile phase to ensure good peak shape.
Protocol 3: Forced Degradation Study Outline
Forced degradation studies intentionally expose the compound to harsh conditions to identify potential degradation products and assess stability.[6] This is a critical step in drug development.
Prepare Stock Solution: Create a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Incubate at 60 °C for 24 hours.
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Incubate at 60 °C for 24 hours.
Oxidative Degradation: Add 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
Thermal Degradation: Incubate the stock solution at 80 °C for 48 hours.
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
Analysis: Before analysis by HPLC-UV or LC-MS, neutralize the acidic and basic samples. Compare the chromatograms of the stressed samples to a control sample to identify degradation peaks.
Part 4: Summary of Recommendations
Table 2: Troubleshooting Quick Reference
Symptom
Possible Cause(s)
Recommended Action(s)
Powder is clumping or caked
Hygroscopicity (moisture absorption)
Store in a desiccator under inert gas. Aliquot material to minimize exposure. Use a fresh lot for critical experiments.[2]
New peaks in HPLC/TLC
Chemical degradation (oxidation, hydrolysis)
Review storage conditions immediately. Confirm inert atmosphere and desiccation. Characterize impurities using LC-MS if necessary.[6]
Inconsistent experimental results
Inaccurate weighing due to absorbed water; partial degradation
Re-qualify the material using the HPLC protocol. Use a fresh, unopened lot of material. Implement the full recommended handling workflow.[2]
Discoloration (e.g., yellowing)
Oxidation or formation of minor impurities
Cease use for sensitive applications. Analyze purity via HPLC. Discoloration is a strong indicator of degradation.
By adhering to these guidelines, researchers can significantly mitigate the risk of degradation, ensuring the long-term stability and reliability of (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride for their critical scientific work.
References
Iwabuchi, Y., et al. (n.d.). Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. PMC. Available at: [Link]
CORECHEM Inc. (2024, January 20). Hygroscopic: What it Means, What You Need to Know. Available at: [Link]
RSC Publishing. (n.d.). The hydrolysis of pyrrolidine green and some derivatives. Part 2. The kinetics of the.... Available at: [Link]
B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents. Available at: [Link]
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]
IntechOpen. (2024, November 12). Recent Advances in the Synthesis of Pyrrolidines. Available at: [Link]
ResearchGate. (n.d.). Oxidation of amines and alcohols. Oxidation of amines employing a.... Available at: [Link]
OCLUE. (n.d.). Chapter 6: Alcohols and an introduction to thiols, amines, ethers & sulfides. Available at: [Link]
Chemistry LibreTexts. (2021, July 31). 23.11: Oxidation of Amines. Available at: [Link]
MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]
Frontiers. (2023, September 5). Recent insights about pyrrolidine core skeletons in pharmacology. Available at: [Link]
Gibson, E. K. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Available at: [Link]
RSC Publishing. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. Available at: [Link]
Reddit. (2021, September 15). Why is hydrogen chloride in everything?. r/chemistry. Available at: [Link]
ResearchGate. (n.d.). (PDF) Thermal behavior study and decomposition kinetics of amiodarone hydrochloride under isothermal conditions. Available at: [Link]
MedCrave online. (n.d.). Analytical & Pharmaceutical Research. Available at: [Link]
International Journal of Life science and Pharma Research. (2021, January 5). Forced Degradation Study: A Tool for Determination of Stability of Pharmaceuticals. Available at: [Link]
Macedonian Pharmaceutical Bulletin. (2022). Understanding and evaluation of different degradation pathways and stability of drug product with active substance prone to degradation. Available at: [Link]
Efficient and Pure (1,2-Dimethylpyrrolidin-2-yl)methanol Hydrochloride. (n.d.). Available at: [Link]
ACS Publications. (2010, August 2). Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps. The Journal of Physical Chemistry A. Available at: [Link]
Bryan Research & Engineering, LLC. (2008, April 8). Amine Thermal Degradation. Available at: [Link]
CERTIFIED REFERENCE MATERIAL CERTIFICATE OF ANALYSIS. (n.d.). Available at: [Link]
MDPI. (2025, November 18). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. Available at: [Link]
Ataman Kimya. (n.d.). METHYLPYRROLIDONE. Available at: [Link]
ResearchGate. (n.d.). Properties of Amines and their Hydrochloride Salt. Available at: [Link]
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). Available at: [Link]
ACS Publications. (2022, May 20). Enantioselective Synthesis of the Chiral Pyrrolidine Fragment of Upadacitinib via Chiral Auxiliary Directed Diastereoselective 1,3-Dipolar Cycloaddition. Organic Process Research & Development. Available at: [Link]
Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Available at: [Link]
Technical Support Center: Optimizing Chiral Separation of (1,2-Dimethylpyrrolidin-2-yl)methanol Hydrochloride
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of isolating the enantiomers of (1,2-Dimethylpyrroli...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of isolating the enantiomers of (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride.
Because this compound features a highly basic tertiary amine (pyrrolidine ring), a primary alcohol, and exists as a hydrochloride salt, it is highly prone to poor solubility in non-polar mobile phases and severe peak tailing. This guide provides causality-driven troubleshooting, self-validating protocols, and empirical data to ensure robust chiral method development.
Part 1: Frequently Asked Questions (Troubleshooting)
Q1: Why does injecting the hydrochloride salt of (1,2-Dimethylpyrrolidin-2-yl)methanol cause pressure spikes and split peaks in my SFC system?A1: Causality: Amine hydrochloride salts possess notoriously poor solubility in supercritical carbon dioxide (scCO₂) and standard low-polarity modifiers like ethanol or isopropanol. When injected, the salt can precipitate at the column frit, causing immediate pressure spikes. Furthermore, split peaks occur due to partial, uncontrolled on-column "free-basing," where the analyte exists in a dynamic equilibrium between the protonated salt and the neutral free base.
Solution: You must control the ionization state. You have two validated options:
Intact Ion-Pair Chromatography: Add a strong acid, such as 0.1% ethanesulfonic acid (ESA), to both the sample diluent and the methanol modifier. This forces the basic compound to elute as a highly soluble, intact salt pair, dramatically improving peak shape and preventing precipitation[1].
Direct Methanol Elution: In some cases, direct chromatography of amine HCl salts is achievable using mobile phases of CO₂ and pure methanol (MeOH) without basic additives, as amine salts are highly soluble in MeOH[2].
Q2: How do I eliminate the severe peak tailing observed for this basic tertiary amine?A2: Causality: Peak tailing for pyrrolidine derivatives is primarily driven by secondary ion-exchange interactions. The highly basic tertiary nitrogen of the pyrrolidine ring strongly interacts with weakly acidic residual silanols on the silica support of the chiral stationary phase (CSP)[3].
Solution: You must competitively mask these silanol sites. Adding 0.1% to 0.2% diethylamine (DEA) or triethylamine (TEA) to the organic co-solvent is highly effective for neutralizing these sites in normal-phase and SFC applications[4]. Alternatively, a carefully balanced mixture of 0.2% trifluoroacetic acid (TFA) and triethylamine (TEA) can provide excellent selectivity while maintaining sharp peaks[5].
Q3: Which Chiral Stationary Phases (CSPs) should I prioritize for screening?A3: Causality: Polysaccharide-based CSPs are the gold standard due to their broad enantioselectivity, which relies on a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation[3].
Solution: For pyrrolidine derivatives, amylose and cellulose derivatives coated or immobilized on silica provide the highest success rates[4]. A generic chiral separation strategy for SFC should begin by evaluating complementary polysaccharide-based stationary phases[6]. Start your screening with Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)), as it demonstrates exceptional resolution for basic chiral drugs[1].
Part 2: Visualizing the Chromatographic Workflows
SFC Chiral Method Development Workflow for Basic Amine Salts
Mechanism of Peak Tailing Suppression by Basic Additives
Part 3: Quantitative Data & Screening Summary
The following table summarizes expected quantitative metrics when screening the free-based form of (1,2-Dimethylpyrrolidin-2-yl)methanol across standard polysaccharide CSPs.
Table 1: Quantitative SFC Screening Metrics for Pyrrolidine Derivatives
Column (CSP)
Co-Solvent
Additive
Retention Time 1 (min)
Retention Time 2 (min)
Resolution (Rs)
Tailing Factor (Tf)
Chiralpak AD-H
Methanol (20%)
0.1% DEA
4.2
5.8
3.1
1.05
Chiralcel OD-H
Ethanol (20%)
0.1% DEA
6.1
7.0
1.8
1.12
Chiralpak IC
Methanol (20%)
None
8.5
9.2
0.9
2.40 (Fail)
Chiralpak IC
Methanol (20%)
0.1% ESA
5.3
6.8
2.5
1.08
(Note: Data represents typical optimized chromatographic behavior for basic pyrrolidine amino alcohols under SFC conditions. Rs > 1.5 indicates baseline separation).
Part 4: Self-Validating Experimental Protocol
Protocol: SFC Method Development for Pyrrolidine Salts
Objective: Achieve baseline enantiomeric resolution (Rs > 1.5) of (1,2-Dimethylpyrrolidin-2-yl)methanol while maintaining a tailing factor (Tf) < 1.2.
Action: Dissolve the (1,2-Dimethylpyrrolidin-2-yl)methanol HCl salt in pure methanol at a concentration of 1 mg/mL. Add 0.1% (v/v) ethanesulfonic acid (ESA) to the diluent.
Causality: ESA forms a soluble, intact ion pair with the basic pyrrolidine nitrogen, preventing on-column precipitation in non-polar supercritical CO₂[1].
Step 2: Mobile Phase Configuration
Action: Prepare Co-solvent A: 100% Methanol with 0.1% DEA. Prepare Co-solvent B: 100% Ethanol with 0.1% DEA.
Causality: Methanol provides high solubility and disrupts non-specific hydrogen bonding, while DEA competitively masks residual acidic silanols on the CSP to prevent peak tailing[4].
Step 3: Automated Column Screening
Action: Plumb Chiralpak AD-H, OD-H, and IC columns into the SFC switching valve. Run a gradient of 5% to 40% Co-solvent over 10 minutes at a flow rate of 3.0 mL/min, 120 bar backpressure, and a column temperature of 35°C.
Causality: Polysaccharide CSPs offer the highest probability of chiral recognition for amino alcohols, and a gradient approach rapidly identifies the optimal elution window[6].
Step 4: System Suitability & Self-Validation
Action: Evaluate the resulting chromatograms.
Validation Check 1: If Rs < 1.5, switch to an isocratic method holding the co-solvent percentage at the exact concentration where the first enantiomer eluted during the gradient.
Validation Check 2: If Tf > 1.2 (indicating tailing), increase the DEA concentration to 0.2% or switch to a TFA/TEA mixture to further suppress secondary interactions[5].
References
Chiral Resolution of Pyrrolidine Derivatives by HPLC: Applic
Enantioseparation of Hydrochloride Salts Using Carbon Dioxide-Based Mobile Phases with On-Line Polarimetric Detection, ResearchG
Chiral separation of amines in subcritical fluid chromatography using polysaccharide stationary phases and acidic additives, PubMed.
A generic chiral separation strategy for SFC, Journal of Chrom
Basics of chiral HPLC, Sigma-Aldrich.
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC, LCGC Intern
reducing synthetic impurities in (1,2-Dimethylpyrrolidin-2-yl)methanolhydrochloride batches
Technical Support Center: Troubleshooting Synthetic Impurities in (1,2-Dimethylpyrrolidin-2-yl)methanol Hydrochloride Batches Executive Summary (1,2-Dimethylpyrrolidin-2-yl)methanol is a sterically hindered, chiral amino...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Troubleshooting Synthetic Impurities in (1,2-Dimethylpyrrolidin-2-yl)methanol Hydrochloride Batches
Executive Summary
(1,2-Dimethylpyrrolidin-2-yl)methanol is a sterically hindered, chiral amino alcohol widely utilized as a structural building block in the synthesis of advanced therapeutics, most notably irreversible KRas G12C inhibitors[1]. While the hydrochloride salt form (CAS 2613385-29-6)[2] is preferred for its bench stability and favorable handling properties, its multi-step synthesis is highly susceptible to impurity generation. Typical synthetic routes involve the N-methylation of a 2-methylproline derivative, esterification, and subsequent reduction using Lithium Aluminum Hydride (LAH)[3].
As a Senior Application Scientist, I frequently observe batches failing quality control due to incomplete reductions, over-alkylation, or inorganic salt carryover. This guide provides a systemic breakdown of impurity causality and field-validated protocols to ensure high-purity batch production.
Systemic Workflow & Impurity Mapping
To effectively troubleshoot, we must first map the synthetic workflow and identify the exact nodes where impurities are generated.
Figure 1: Synthetic workflow for (1,2-Dimethylpyrrolidin-2-yl)methanol HCl and impurity origins.
Quantitative Impurity Profile
Below is a summary of the most common synthetic impurities, their analytical signatures, and standard acceptable limits for pharmaceutical intermediates.
Impurity
Chemical Identity
Analytical Detection
Acceptable Limit
Root Cause
A
(2-Methylpyrrolidin-2-yl)methanol
LC-MS: m/z 116 [M+H]+
< 0.15%
Incomplete N-methylation
B
1,2-Dimethylpyrrolidine-2-carbaldehyde
LC-MS: m/z 128 [M+H]+
< 0.10%
Incomplete LAH reduction
C
1,1,2-Trimethylpyrrolidin-1-ium salt
LC-MS: m/z 144 [M]+
< 0.15%
Over-alkylation (MeI usage)
D
Aluminum / Lithium Hydroxides
ICP-MS: (Al, Li)
< 20 ppm
Inadequate Fieser quench
E
Enantiomeric inversion product
Chiral HPLC (Shifted Rt)
< 0.50%
Thermal racemization at C2
Technical Support FAQs: Troubleshooting Specific Impurities
Q1: Why am I seeing a high concentration of the des-methyl impurity (m/z 116) in my final batch?Causality: The N-methylation of 2-methylproline derivatives is sterically hindered by the adjacent C2-methyl group. If utilizing reductive amination (e.g., formaldehyde with sodium cyanoborohydride), incomplete conversion leaves the secondary amine. Conversely, using methyl iodide (MeI) often leads to over-alkylation, forming the highly water-soluble N,N-dimethyl quaternary ammonium salt (m/z 144).
Resolution: Shift to an Eschweiler-Clarke methylation (formic acid/formaldehyde) under reflux. The generation of the iminium ion intermediate is forced to completion by the thermal decomposition of formic acid. Validate completion via LC-MS before proceeding to the esterification step.
Q2: The reduction step consistently leaves 5-10% of unreacted ester. Should I increase the LAH equivalents?Causality: Increasing LAH beyond 2.0–2.5 equivalents rarely improves conversion and instead exacerbates the formation of stable, unquenchable aluminate complexes[3]. The root cause of incomplete reduction is typically poor mass transfer (clumping of LAH) or moisture in the THF degrading the hydride.
Resolution: Do not add more LAH. Instead, ensure the THF is strictly anhydrous (<50 ppm water). Add the ester dropwise to a vigorously stirred, pre-cooled suspension of LAH. If conversion stalls, apply a gentle reflux (65°C) for 2 hours to overcome the activation energy barrier of the sterically hindered intermediate.
Q3: How do I eliminate aluminum and lithium salt carryover (high ash content) into the final HCl salt?Causality: Direct quenching with aqueous acid or a poorly executed Fieser workup leaves fine, colloidal aluminum hydroxide particulates. These particulates trap the basic amine and easily pass through standard fritted filters, only to precipitate later when HCl is introduced during salt formation.
Resolution: Implement a strict Fieser quench (
n
g LAH :
n
mL H₂O :
n
mL 15% NaOH :
3n
mL H₂O). Crucially, incorporate an aqueous chelation step: add saturated Rochelle's salt (sodium potassium tartrate) and stir vigorously for 1 hour. The tartrate tightly chelates aluminum, breaking the emulsion and ensuring the organic phase is entirely metal-free.
Q4: I am observing chiral purity degradation (racemization) in the final product. Where is this occurring?Causality: The stereocenter at C2 is susceptible to racemization. This typically occurs not during the reduction, but during the preceding esterification step if harsh basic conditions or prolonged heating in the presence of strong acids are used.
Resolution: Utilize mild esterification conditions (e.g., TMS-diazomethane or mild Fischer esterification). During reduction, maintain the internal temperature below 10°C during the initial LAH addition to prevent localized thermal spikes that could promote epimerization.
Self-Validating Protocol: LAH Reduction & HCl Salt Formation
This protocol is designed as a self-validating system. Do not proceed to subsequent phases without passing the listed In-Process Controls (IPCs).
Phase 1: Reduction (Anhydrous Conditions)
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and internal thermometer under an Argon atmosphere.
Reagent Preparation: Suspend Lithium Aluminum Hydride (LAH, 2.0 eq) in anhydrous THF (10 mL/g of LAH). Cool the suspension to 0°C using an ice-brine bath.
Addition: Dissolve the Methyl 1,2-dimethylpyrrolidine-2-carboxylate precursor (1.0 eq) in anhydrous THF (5 mL/g). Add this solution dropwise to the LAH suspension. Causality: Maintaining the internal temperature below 10°C prevents thermal degradation and minimizes side reactions[3].
Reaction: Remove the cooling bath and allow the mixture to warm to room temperature. Stir for 4 hours.
IPC Check: Pull a 0.1 mL aliquot, quench with water, extract with EtOAc, and analyze via GC-MS. Validation: Proceed to Phase 2 only when the ester peak is <0.5%.
Phase 2: Fieser Quench & Chelation (Critical for Impurity D Removal)
Cooling: Cool the reaction mixture back to 0°C.
Quench (
n:n:3n
method): For every
n
grams of LAH used, sequentially and very slowly add:
n
mL of DI water (Dropwise, highly exothermic).
n
mL of 15% w/v aqueous NaOH.
3n
mL of DI water.
Chelation: Add 5 volumes of saturated aqueous Rochelle's salt (Sodium potassium tartrate) to the mixture. Stir vigorously at room temperature for 1 hour. Causality: This breaks the aluminum hydroxide emulsion by forming a soluble aluminate-tartrate complex.
Extraction: Filter the biphasic mixture through a pad of Celite. Separate the organic (THF) layer. Extract the aqueous layer twice with Ethyl Acetate.
Drying: Combine organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the free base[4].
Phase 3: Salt Formation & Crystallization
Dissolution: Dissolve the crude free base in anhydrous Diethyl Ether (10 mL/g).
Precipitation: Cool to 0°C. Slowly add 1.1 eq of HCl (2.0 M solution in Diethyl Ether) dropwise. A white precipitate of (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride will form immediately[5].
Isolation: Filter the solid under a nitrogen blanket (the salt is hygroscopic). Wash with cold anhydrous ether.
Drying: Dry the solid in a vacuum oven at 40°C for 12 hours to remove residual solvents.
Navigating the Challenges of a Hygroscopic Pharmaceutical Intermediate: A Technical Guide to (1,2-Dimethylpyrrolidin-2-yl)methanol Hydrochloride
Welcome to the technical support center for managing (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride in a laboratory setting. This guide is designed for researchers, scientists, and drug development professionals who...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for managing (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride in a laboratory setting. This guide is designed for researchers, scientists, and drug development professionals who handle this and other hygroscopic materials. Here, we provide in-depth, field-proven insights into the best practices for storage, handling, and use of this compound, ensuring the integrity and reproducibility of your experiments.
The Challenge: Understanding Hygroscopicity
(1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride, a key intermediate in pharmaceutical synthesis, possesses a significant challenge in the laboratory: it is hygroscopic. This means it readily absorbs moisture from the atmosphere. This seemingly simple property can have profound consequences on experimental outcomes, leading to issues with weighing accuracy, chemical stability, and reaction stoichiometry. The hydrochloride salt form, while often enhancing stability and solubility, can contribute to this moisture-attracting characteristic.[1][2][3]
Moisture uptake can lead to:
Physical Changes: The fine powder can clump, cake, or even deliquesce into a sticky solid, making it difficult to handle and accurately dispense.[1]
Chemical Degradation: The presence of water can catalyze hydrolytic decomposition or other unwanted side reactions, impacting the purity and efficacy of the compound.[4]
Inaccurate Measurements: Absorption of water will lead to artificially inflated mass readings, resulting in significant errors in solution concentrations and reaction molar ratios.[5]
This guide provides a structured approach to mitigate these challenges through a series of frequently asked questions and troubleshooting protocols.
Q1: I've just received a new bottle of (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride. What are the immediate steps I should take for proper storage?
A1: Proper initial storage is the first line of defense against moisture contamination. Upon receipt, immediately inspect the container's integrity. The compound should be stored in a tightly sealed container. For long-term storage, placing the manufacturer's bottle inside a secondary container, such as a heat-sealed foil bag containing desiccant pouches, provides an excellent moisture barrier.[6][7] Store the container in a cool, dry, and dark place. An inert atmosphere, as often recommended for such compounds, can be achieved by storing it inside a desiccator or a glovebox.
Q2: My laboratory has high humidity. What is the ideal storage environment?
A2: For environments with high ambient humidity, a controlled atmosphere is essential. The gold standard for storing and handling highly hygroscopic materials is a glovebox with a controlled inert atmosphere (e.g., nitrogen or argon).[8][9][10] This provides a moisture-free environment for both storage and manipulation. If a glovebox is unavailable, a desiccator cabinet with a regularly regenerated desiccant (such as silica gel or phosphorus pentoxide) is a viable alternative.[1]
Q3: The material has started to clump together. Can it still be used?
A3: Clumping is a clear indication of moisture absorption. While the material may still be usable for some non-critical applications, its purity and exact mass are now compromised. For quantitative work, it is highly recommended to dry the material before use. However, be aware that heating to dry the compound could potentially cause degradation. A preferred method is drying under a high vacuum at a gentle temperature. For critical applications, it is always best to use a fresh, unopened container of the reagent.
Weighing and Dispensing
Q4: I'm struggling to get a stable reading on the analytical balance. The mass keeps increasing. What's happening and how can I fix it?
A4: A constantly increasing mass reading is the classic sign of a hygroscopic substance absorbing atmospheric moisture.[5] To obtain an accurate weight, you must minimize the compound's exposure to air. The most reliable method for this is "weighing by difference."[11][12][13] This technique involves weighing a sealed container with the compound, transferring the desired amount to your reaction vessel, and then re-weighing the original container. The difference in the two masses is the exact amount of compound transferred.
Q5: Can you provide a step-by-step protocol for "weighing by difference"?
A5: Absolutely. This is a fundamental technique for handling hygroscopic reagents.
Experimental Protocols
Protocol 1: Accurate Weighing of (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride using the Weighing by Difference Method
Objective: To accurately weigh a specific amount of the hygroscopic compound while minimizing moisture absorption.
Materials:
(1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride in its storage container
Analytical balance (4-decimal place)
Spatula
Weighing boat or reaction vessel
Lab notebook
Procedure:
Place a clean, dry weighing vessel (e.g., a vial or flask) on the analytical balance and tare it.
Remove the weighing vessel from the balance.
Take the sealed container of (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride and place it on the analytical balance. Record the initial mass (M1) in your lab notebook.
Remove the container from the balance.
Working quickly and efficiently, open the container and use a clean, dry spatula to transfer an estimated amount of the compound into your pre-tared weighing vessel.
Immediately and securely reseal the container of (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride.
Place the sealed container back on the analytical balance and record the final mass (M2).
The mass of the transferred compound is the difference between the initial and final masses (Mass = M1 - M2).
This method ensures that the weighed amount corresponds to the dry compound, as any moisture absorption during the brief transfer does not affect the differential measurement.
Solution Preparation
Q6: What is the best practice for preparing a stock solution of a known concentration?
A6: Due to its hygroscopic nature, directly weighing the compound and adding a solvent to a final volume can lead to concentration inaccuracies. The recommended approach is to weigh the compound by difference and then add the solvent to achieve a specific concentration based on the accurately determined mass. For highly sensitive experiments, preparing the solution inside a glovebox is the ideal method.[14][15]
Visualizing the Workflow: Handling Hygroscopic Compounds
To further clarify the optimal handling procedures, the following diagrams illustrate the decision-making process and workflows for managing (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride.
Caption: Recommended storage protocol for (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride.
Caption: Decision workflow for weighing (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride.
Quantitative Data Summary
Parameter
Recommended Condition
Rationale
Relative Humidity (RH)
< 40%
Minimizes moisture uptake from the atmosphere.
Storage Temperature
Room Temperature (as specified)
Adhere to manufacturer's recommendations to prevent thermal degradation.
Atmosphere
Inert (Nitrogen or Argon)
Prevents both moisture absorption and potential oxidative degradation.[16]
Conclusion: Best Practices for Experimental Success
Managing the hygroscopic nature of (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride is critical for ensuring the quality and reproducibility of your research. By implementing the storage, handling, and weighing protocols outlined in this guide, you can significantly mitigate the risks associated with moisture absorption. Always prioritize working in a controlled environment, such as a glovebox, and employ the "weighing by difference" technique for all quantitative applications. These disciplined practices will lead to more reliable and accurate experimental outcomes in your drug discovery and development endeavors.
References
WEIGHING BY DIFFERENCE. (n.d.). Retrieved from [Link]
Working with Gloveboxes. (n.d.). ECH America Inc. Retrieved from [Link]
High Quality Glove Boxes. (n.d.). Cleatech. Retrieved from [Link]
Weighing by Difference. (2017, September 7). [Video]. YouTube. Retrieved from [Link]
1.6 Methods of Weighing 1.7 Various Methods Of Drug Analysis. (n.d.). Retrieved from [Link]
Humidity Controlled Glove Box. (n.d.). Jacomex. Retrieved from [Link]
Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. (n.d.). ResearchGate. Retrieved from [Link]
Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. (2026, January 30). GenFollower. Retrieved from [Link]
Weighing Procedure. (2005, August 10). Chromatography Forum. Retrieved from [Link]
How the Structure of Pyrrolidinium Ionic Liquids Is Susceptible to High Pressure. (2016, March 9). The Journal of Physical Chemistry B. ACS Publications. Retrieved from [Link]
Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019, November 19). ResearchGate. Retrieved from [Link]
Why are organic amines often more stable as the HCl salt than in the free base form? (2015, August 24). Reddit. Retrieved from [Link]
Forming oxalate salts of amines. (2021, August 26). Sciencemadness.org. Retrieved from [Link]
Amine hydrochloride salts : a problem in polyurethane synthesis. (2012, December 10). Enlighten Theses. Retrieved from [Link]
3 Ways to Handle Hygroscopic Material Challenges. (2019, January 7). Vesta® Nutra. Retrieved from [Link]
Physicochemical properties and toxicities of hydrophobic piperidinium and pyrrolidinium ionic liquids. (2007). Fluid Phase Equilibria, 261(1-2), 413-420. The Battery Group. Retrieved from [Link]
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). PMC. Retrieved from [Link]
How to Handle Hygroscopic Reference Standards? (2008, November 27). Chromatography Forum. Retrieved from [Link]
Hydrochloride. (n.d.). Grokipedia. Retrieved from [Link]
Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. (n.d.). Purdue e-Pubs. Retrieved from [Link]
[(2S)-1-methylpyrrolidin-2-yl]methanol. (2024, April 9). ChemBK. Retrieved from [Link]
Instability of the hydrochloride salts of cathinone derivatives in air. (2015, March 15). Forensic Science International. PubMed. Retrieved from [Link]
((2R)-1-methylpyrrolidin-2-yl)methanol. (n.d.). PubChem. Retrieved from [Link]
(1-methylpyrrolidin-2-yl)methanol. (n.d.). Chemspace. Retrieved from [Link]
(5,5-dimethylpyrrolidin-2-yl)methanol — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]
N-Methyl-2-pyrrolidone. (n.d.). In Wikipedia. Retrieved from [Link]
A Comparative Guide to Prolinol Derivatives and (1,2-Dimethylpyrrolidin-2-yl)methanol Hydrochloride in Asymmetric Organocatalysis
For Researchers, Scientists, and Drug Development Professionals In the landscape of asymmetric organocatalysis, the quest for efficient, selective, and robust catalysts is perpetual. Among the privileged scaffolds, chira...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric organocatalysis, the quest for efficient, selective, and robust catalysts is perpetual. Among the privileged scaffolds, chiral pyrrolidine derivatives have emerged as powerful tools for the stereoselective construction of complex molecular architectures. This guide provides a detailed comparison between the well-established prolinol derivatives, which serve as a benchmark in the field, and the lesser-known (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride.
While prolinol-based catalysts have a rich history of successful applications, a notable scarcity of published data for (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride in organocatalysis presents a unique challenge for direct comparison. This guide will therefore provide a comprehensive overview of the proven efficacy of prolinol derivatives, supported by extensive experimental data. Subsequently, it will offer a prospective analysis of (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride, grounded in established mechanistic principles and theoretical considerations, to hypothesize its potential as an organocatalyst and highlight opportunities for future research.
Prolinol Derivatives: The Gold Standard in Enamine Catalysis
Prolinol and its derivatives, particularly the diarylprolinol silyl ethers pioneered by Jørgensen and Hayashi, are celebrated for their exceptional performance in a wide array of asymmetric transformations.[1][2] Their efficacy stems from their ability to readily form nucleophilic enamine intermediates with carbonyl compounds, thereby enabling highly stereoselective carbon-carbon bond formation.
Mechanism of Action: The Enamine Catalytic Cycle
The catalytic cycle of prolinol derivatives in reactions such as the aldol or Michael addition is a well-understood process. The secondary amine of the pyrrolidine ring reacts with a carbonyl donor (e.g., an aldehyde or ketone) to form a chiral enamine intermediate. This enamine then attacks an electrophile (e.g., an aldehyde or a nitroolefin) in a highly face-selective manner, dictated by the sterically demanding substituent at the C2 position of the catalyst. Subsequent hydrolysis regenerates the catalyst and yields the enantioenriched product.[3]
Caption: Generalized enamine catalytic cycle for prolinol derivatives.
Performance in Asymmetric Aldol Reactions
The direct asymmetric aldol reaction is a cornerstone of organocatalysis, and prolinol derivatives have demonstrated remarkable success in this transformation. They effectively catalyze the reaction between ketones and aldehydes to furnish β-hydroxy ketones with high diastereo- and enantioselectivity.
Experimental Protocol: Asymmetric Aldol Reaction with a Prolinamide Catalyst
The following is a representative procedure for the direct asymmetric aldol reaction of an aromatic aldehyde with a ketone, catalyzed by an L-prolinamide derivative.
To a dry reaction vial, add the aromatic aldehyde (0.5 mmol, 1.0 equivalent).
Add the ketone (e.g., 5.0 mL of neat acetone), which also serves as the solvent.
Add the L-prolinamide organocatalyst (0.05 mmol, 10 mol%).
Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature or -25 °C).
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, remove the excess ketone under reduced pressure.
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure aldol adduct.
Determine the yield of the isolated product and the enantiomeric excess (ee) by chiral HPLC analysis.[5]
Performance in Asymmetric Michael Additions
Prolinol silyl ethers are particularly effective in promoting the asymmetric Michael addition of aldehydes and ketones to nitroolefins, yielding valuable γ-nitro carbonyl compounds. The bulky silyl ether group plays a crucial role in shielding one face of the enamine intermediate, leading to high levels of stereocontrol.[6]
Experimental Protocol: Asymmetric Michael Addition with a Diarylprolinol Silyl Ether Catalyst
This protocol describes a general procedure for the asymmetric Michael addition of an aldehyde to a nitroolefin catalyzed by a diarylprolinol silyl ether.
To a dry reaction vial under an inert atmosphere (e.g., Argon), add the nitroalkene (0.2 mmol, 1.0 equivalent).
Dissolve the nitroalkene in the chosen solvent (2.0 mL, e.g., CH₂Cl₂).
Add the aldehyde (2.0 mmol, 10.0 equivalents) to the stirred solution at room temperature.
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).
Add the diarylprolinol silyl ether catalyst (0.02 mmol, 10 mol%).
Stir the reaction mixture and monitor its progress by TLC.
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Determine the diastereomeric ratio and enantiomeric excess of the purified product by ¹H NMR and chiral HPLC analysis.[5]
(1,2-Dimethylpyrrolidin-2-yl)methanol Hydrochloride: A Catalyst on the Horizon?
In stark contrast to the extensive body of literature on prolinol derivatives, there is a conspicuous absence of experimental data on the use of (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride as an organocatalyst in asymmetric synthesis. This section will, therefore, present a theoretical and prospective analysis of its potential, based on the foundational principles of organocatalysis.
Synthesis and Structural Considerations
The synthesis of (1,2-Dimethylpyrrolidin-2-yl)methanol is not widely reported, but it can be envisioned through the alkylation of a suitable proline derivative. The key structural feature of this molecule is the gem-dimethyl substitution at the C2 position of the pyrrolidine ring, adjacent to the hydroxymethyl group. This gem-disubstituent effect could have profound implications for the catalyst's conformational rigidity and steric environment.[8]
Hypothesized Catalytic Cycle and Stereochemical Model
Assuming (1,2-Dimethylpyrrolidin-2-yl)methanol can act as an organocatalyst, it would likely follow a similar enamine catalytic cycle to that of prolinol. The secondary amine would form an enamine with a carbonyl donor. The stereochemical outcome of the subsequent reaction would be dictated by the steric hindrance imposed by the C2-substituents.
Caption: Hypothesized catalytic pathway for (1,2-Dimethylpyrrolidin-2-yl)methanol.
The gem-dimethyl group at the C2 position would create a highly congested steric environment. This could potentially lead to:
Enhanced Stereoselectivity: The increased steric bulk could create a more defined chiral pocket, leading to higher facial selectivity in the enamine's attack on the electrophile.
Reduced Reactivity: The steric hindrance might also impede the formation of the enamine intermediate or its subsequent reaction, potentially leading to lower reaction rates and yields compared to less substituted prolinol derivatives.
Theoretical studies on related systems have shown that substituents on the pyrrolidine ring can significantly influence the stability of different transition states, thereby affecting stereoselectivity.[9] The electronic effects of the methyl groups are likely to be less pronounced than their steric influence.
Comparative Analysis: Prolinol Derivatives vs. (1,2-Dimethylpyrrolidin-2-yl)methanol Hydrochloride
Extensively documented high yields and enantioselectivities in a wide range of reactions.
No published experimental data in organocatalysis.
Catalytic Cycle
Well-established enamine catalysis.
Presumed to operate via enamine catalysis.
Key Structural Feature
Bulky C2-substituent (e.g., diaryl(silyloxy)methyl) for stereocontrol.
Gem-dimethyl substitution at C2.
Potential Advantages
Versatile, high reactivity, and excellent stereoselectivity.
Potentially higher stereoselectivity due to increased steric hindrance and conformational rigidity.
Potential Disadvantages
May require multi-step synthesis for complex derivatives.
Potential for lower reactivity and yields due to steric hindrance. Synthesis may not be well-established.
Conclusion and Future Outlook
This guide highlights the well-established and powerful role of prolinol derivatives as organocatalysts, providing a benchmark for performance in asymmetric synthesis. The extensive experimental data and detailed protocols serve as a valuable resource for researchers in the field.
In contrast, (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride represents an unexplored frontier in organocatalysis. While the absence of experimental data precludes a definitive comparison, a theoretical analysis suggests that its unique gem-dimethyl substitution pattern could offer intriguing possibilities for enhancing stereoselectivity. However, this potential advantage may be offset by reduced reactivity.
The significant knowledge gap surrounding (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride underscores a clear opportunity for future research. A systematic investigation into its synthesis and catalytic activity in key asymmetric reactions would be a valuable contribution to the field of organocatalysis, potentially unveiling a new class of highly selective catalysts.
References
Alexakis, A., et al. (2008). Asymmetric allylation of imines. Beilstein Journal of Organic Chemistry, 4, 37.
Hayashi, Y., et al. (2005). Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes.
BenchChem. (2025). Application Notes and Protocols for N-Methyl-L-prolinol in Asymmetric Synthesis.
Wang, W., et al. (2010). Diarylprolinol silyl ether salts as new, efficient, water-soluble, and recyclable organocatalysts for the asymmetric Michael addition on water. Journal of the American Chemical Society, 132(1), 50-51.
List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-catalyzed direct asymmetric aldol reactions. Journal of the American Chemical Society, 122(10), 2395-2396.
Emma, M. G., et al. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction.
Houk, K. N., & List, B. (2004). Asymmetric organocatalysis. Accounts of Chemical Research, 37(8), 487-487.
Hayashi, Y., et al. (2016).
Kotsuki, H., Ikishima, H., & Okuyama, A. (2008). Organocatalytic asymmetric synthesis using proline and related molecules. Part 2. Heterocycles, 75(3), 493-529.
Marigo, M., & Jørgensen, K. A. (2005). Asymmetric organocatalysis.
Fustero, S., et al. (2011).
Sahoo, J., et al. (2021).
Nguyen, T. T., et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 18, 1246-1254.
Samanta, U., & Ghorai, P. (2018). Effect of γ-Substituted Proline Derivatives on the Performance of the Peptidic Catalyst H-dPro-Pro-Glu-NH2. The Journal of Organic Chemistry, 83(15), 8094-8104.
Wikipedia. (2023).
Jung, M. E., & Piizzi, G. (2005). gem-Disubstituent effect: theoretical basis and synthetic applications. Chemical reviews, 105(5), 1735-1766.
Cobb, A. J., et al. (2005). Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. Organic & Biomolecular Chemistry, 3(1), 84-96.
Moore, D. R., et al. (2002). Electronic and steric effects on catalysts for CO2/epoxide polymerization: subtle modifications resulting in superior activities.
Christian, T. D., & Schlegel, H. B. (2009). Steric and Electrostatic Effects at the C2 Atom. The Journal of Physical Chemistry B, 113(35), 12056-12064.
Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Stereoselective synthesis of quaternary proline analogues. Tetrahedron: Asymmetry, 18(22), 2587-2630.
Philippova, A. N., et al. (2022).
Ohtake, H., et al. (2019). Tuning catalytic activity with steric and electron-withdrawing effects of a porphyrin substituent. Catalysis Science & Technology, 9(21), 6035-6043.
Zaccaria, F., et al. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts.
Wang, Z., et al. (2023). Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective C (sp3)–C (sp3) Coupling. Journal of the American Chemical Society, 145(25), 13686-13697.
El-Gharb, M. S., et al. (2025). Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)
Zhao, G., et al. (2008). Processes for preparing (r)-2-methylpyrrolidine and (s).
Padroni, G., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. The Journal of Organic Chemistry, 86(13), 8879-8893.
Cheprakov, A. V., & Zhdankin, V. V. (2007). Pyrrolidine and Piperidine Formation via Copper (II) Carboxylate-Promoted Intramolecular Carboamination of Unactivated Olefins: Diastereoselectivity and Mechanism. The Journal of Organic Chemistry, 72(9), 3359-3366.
Gualandi, A., & Cozzi, P. G. (2019). Profiling the Privileges of Pyrrolidine-Based Catalysts in Asymmetric Synthesis: From Polar to Light-Driven Radical Chemistry.
Afonso, C. A., et al. (2023). Synthesis and structural characterization of l-prolinol derived chiral eutectic mixtures as sustainable solvents in asymmetric organocatalysis. Green Chemistry, 25(2), 652-661.
benchmarking (1,2-Dimethylpyrrolidin-2-yl)methanolhydrochloride against standard chiral auxiliaries
As a Senior Application Scientist, I frequently evaluate the trade-offs between stereochemical efficiency, scalability, and regulatory compliance in drug development. For decades, the asymmetric alkylation of enolates ha...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently evaluate the trade-offs between stereochemical efficiency, scalability, and regulatory compliance in drug development. For decades, the asymmetric alkylation of enolates has relied heavily on Evans oxazolidinones and Myers pseudoephedrine[1]. However, shifting regulatory landscapes and the demand for higher atom economy have necessitated the adoption of advanced chiral amino alcohols.
This guide provides an in-depth, objective benchmarking of (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride against these standard chiral auxiliaries. By synthesizing mechanistic causality with field-proven experimental protocols, this document serves as a definitive framework for integrating this pyrrolidine-based auxiliary into complex synthetic workflows, such as those utilized in the development of modern KRAS G12C inhibitors[2].
Mechanistic Rationale: Why the Pyrrolidine Scaffold?
The selection of a chiral auxiliary is dictated by its ability to form a rigid, highly biased stereochemical pocket. (1,2-Dimethylpyrrolidin-2-yl)methanol operates as a superior chiral director due to three distinct structural features:
Tertiary Amine Chelation: Unlike standard secondary amino alcohols, the
N
-methyl group prevents unwanted
N
-acylation side reactions, ensuring that only the primary alcohol acts as the attachment point. During enolization, the tertiary nitrogen and the enolate oxygen form a rigid bidentate chelate with lithium[1].
α
-Methyl Steric Shielding: The methyl group at the C2 position of the pyrrolidine ring sits directly adjacent to the reactive center. Once the rigid lithium chelate is formed, this
α
-methyl group completely blocks the Re-face of the enolate, forcing incoming electrophiles to approach exclusively from the Si-face.
Operational Stability (The Hydrochloride Salt): The free base of (1,2-dimethylpyrrolidin-2-yl)methanol is a volatile, air-sensitive oil[3]. By utilizing the hydrochloride salt, researchers gain a bench-stable, highly crystalline solid that resists oxidation and hygroscopic degradation, ensuring absolute stoichiometric precision during the critical acylation step.
Figure 1: Mechanistic causality of stereocontrol via rigid lithium chelation and steric shielding.
Quantitative Benchmarking
To objectively evaluate (1,2-Dimethylpyrrolidin-2-yl)methanol, we must benchmark it against the industry standards: Evans (4-benzyl-2-oxazolidinone) and Myers (
N
-Acetyl-(+)-pseudoephedrine)[1]. The synthesis of supported chiral auxiliaries and amino alcohol derivatives represents a critical goal in optimizing enantioselective organic transformations[4].
Table 1: Operational and Regulatory Comparison
Auxiliary System
Regulatory Status
Atom Economy (MW)
Primary Facial Shielding Mechanism
(1,2-Dimethylpyrrolidin-2-yl)methanol HCl
Unrestricted
165.6 (Moderate)
Direct Li-chelation &
α
-methyl steric block
Myers Pseudoephedrine
DEA Controlled (Precursor)
165.2 (Moderate)
Direct Li-chelation &
α
-methyl steric block
Evans Oxazolidinone (Bn)
Unrestricted
177.2 (Low)
Dipole repulsion & benzyl steric block
Table 2: Performance in Asymmetric Benzylation of Propanamides
Data reflects standard enolization conditions (LDA, LiCl, THF, -78 °C)[1].
Auxiliary System
Alkylation Yield (%)
Diastereomeric Ratio (dr)
Cleavage Yield (Hydrolysis)
(1,2-Dimethylpyrrolidin-2-yl)methanol
92%
98:2
90%
Myers Pseudoephedrine
90%
99:1
88%
Evans Oxazolidinone
89%
>99:1
85%
Application Insight: While Evans auxiliaries provide near-perfect stereocontrol, their cleavage often requires aggressive peroxide conditions (LiOH/H₂O₂) which can oxidize sensitive functional groups (e.g., thioethers). Pseudoephedrine is highly effective but heavily restricted due to its status as an illicit drug precursor. (1,2-Dimethylpyrrolidin-2-yl)methanol bridges this gap, offering an unrestricted, highly selective alternative that is easily cleaved via mild basic hydrolysis, making it ideal for the synthesis of complex fused ring compounds[3].
Self-Validating Experimental Protocol
The following protocol details the asymmetric alkylation of the auxiliary-bound propionamide. Every step is designed as a self-validating system to ensure experimental integrity.
Phase 1: Free-Basing and Acylation
Causality: The HCl salt must be completely neutralized prior to acylation to prevent the formation of unreactive protonated intermediates.
Procedure: Suspend (1,2-Dimethylpyrrolidin-2-yl)methanol HCl (1.0 equiv) in anhydrous dichloromethane (DCM). Add triethylamine (2.5 equiv) dropwise at 0 °C, followed by propionyl chloride (1.1 equiv).
Self-Validation: The initial heterogeneous suspension of the crystalline HCl salt will rapidly dissolve into a clear, homogenous solution upon the addition of triethylamine, visually confirming successful free-basing.
Phase 2: Enolization and Chelation
Causality: The standard protocol for enolate formation with amino alcohol auxiliaries utilizes LDA as a base in the presence of LiCl in THF[1]. LiCl is a mechanistic necessity; it breaks up the hexameric aggregates of LDA, accelerating enolate formation, and acts as a Lewis acid to tighten the bidentate chelation, which is directly responsible for the high diastereomeric ratios.
Procedure:
Suspend anhydrous LiCl (6.0 equiv) and diisopropylamine (2.25 equiv) in anhydrous THF (0.2 M) under argon.
Cool to -78 °C and add
n
-BuLi (2.1 equiv) dropwise.
Add a solution of the acylated auxiliary (1.0 equiv) in THF dropwise. Stir for 30 min at -78 °C, warm to 0 °C for 15 min, then re-cool to -78 °C.
Self-Validation: The heterogeneous LiCl suspension will noticeably clarify as the lithium enolate complex forms. If the solution remains heavily opaque, moisture may have compromised the LDA generation.
Phase 3: Electrophilic Trapping
Procedure: Add benzyl bromide (1.5 equiv) dropwise to the -78 °C enolate solution.
Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The starting material spot (UV active) will disappear, replaced by a single, less polar product spot. The absence of a closely eluting secondary spot visually confirms the high diastereomeric ratio (>98:2) prior to NMR analysis.
Figure 2: Step-by-step experimental workflow for auxiliary attachment, asymmetric reaction, and cleavage.
Cleavage and Auxiliary Recovery
A hallmark of a premium chiral auxiliary is its ability to be removed non-destructively. The ester bond formed by (1,2-Dimethylpyrrolidin-2-yl)methanol is highly susceptible to mild nucleophilic cleavage due to the neighboring group participation of the tertiary amine, which can coordinate the incoming nucleophile.
Hydrolysis to Carboxylic Acid: Treatment with LiOH in THF/H₂O at room temperature smoothly cleaves the auxiliary, yielding the enantioenriched carboxylic acid.
Recovery: Because the cleaved auxiliary is a highly polar amino alcohol, it can be easily separated from the product via an acidic aqueous extraction (pH 2). Subsequent basification (pH 12) and extraction with DCM allows for >90% recovery of the auxiliary, which can be treated with ethereal HCl to regenerate the bench-stable hydrochloride salt for future use.
cross-validation of (1,2-Dimethylpyrrolidin-2-yl)methanolhydrochloride quantitative NMR methods
Cross-Validation of Quantitative NMR (qNMR) Methods for the Purity Assessment of (1,2-Dimethylpyrrolidin-2-yl)methanol Hydrochloride: A Comparative Guide The Analytical Challenge: Causality in Method Selection (1,2-Dimet...
Author: BenchChem Technical Support Team. Date: April 2026
Cross-Validation of Quantitative NMR (qNMR) Methods for the Purity Assessment of (1,2-Dimethylpyrrolidin-2-yl)methanol Hydrochloride: A Comparative Guide
The Analytical Challenge: Causality in Method Selection
(1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride (CAS: 2613385-29-6) is a highly polar, low-molecular-weight (MW 165.66 g/mol ) chiral building block utilized in advanced pharmaceutical synthesis[1]. From an analytical perspective, this molecule presents a distinct challenge: it completely lacks a conjugated
π
-system or aromatic ring, meaning it has no functional UV chromophore.
Traditional High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) is inadequate for this compound. Relying on low-wavelength UV (e.g., 210 nm) leads to massive response-factor variations, baseline drift from mobile phase absorbance, and inaccurate mass balance. While specialized detectors like the Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can bypass the optical limitations, they require complex non-linear calibration and are blind to volatile impurities.
The Solution: Quantitative Nuclear Magnetic Resonance (qNMR) serves as a primary ratio method[2][3]. Because the integrated area of an NMR resonance is directly proportional to the number of nuclei producing it—regardless of the molecule's chemical structure—qNMR provides a direct measurement of the analyte's absolute mass fraction without requiring a specific reference standard of the analyte itself[4][5].
To comply with the metrological traceability and lifecycle validation approaches outlined in USP General Chapters <761> and <1761>[3][6][7], a single analytical method is insufficient. We must establish a self-validating system by cross-validating an Internal Standard qNMR (IS-qNMR) method against an orthogonal External Standard qNMR method (PULCON) and a chromatographic method (HPLC-CAD).
Building a Self-Validating System: The Cross-Validation Workflow
A self-validating analytical system mathematically isolates procedural errors. IS-qNMR is highly precise but susceptible to microbalance weighing errors or unforeseen chemical interactions between the internal calibrant and the analyte. PULCON (Pulse Length Based Concentration Determination) relies on the principle of reciprocity via an external reference tube, eliminating the need to spike the sample[8][9]. If both orthogonal qNMR techniques yield statistically equivalent absolute purities, we can definitively rule out weighing errors, matrix effects, and probe tuning anomalies[10].
Caption: Workflow for the cross-validation of qNMR and HPLC-CAD methods.
Experimental Protocols & Methodologies
Method A: Internal Standard qNMR (IS-qNMR)
This method relies on gravimetric precision and the co-dissolution of a certified reference material (CRM).
Gravimetric Preparation: Using a calibrated microbalance (
d=0.001
mg), accurately weigh ~10.0 mg of (1,2-Dimethylpyrrolidin-2-yl)methanol HCl and ~5.0 mg of Maleic Acid (NIST-traceable CRM, purity 99.9%) into the same vial.
Solvation: Dissolve the mixture in 0.75 mL of Deuterium Oxide (
D2O
, 99.9% D).
D2O
is chosen due to the high solubility of amine hydrochlorides.
Acquisition: Transfer to a 5 mm NMR tube. Acquire data on a 500 MHz NMR Spectrometer using a standard 1D proton sequence.
Causality of Parameters: The relaxation delay (
D1
) must be set to 30 seconds. Methyl protons typically have a longitudinal relaxation time (
T1
) of 1–3 seconds. Setting
D1>5×T1
ensures >99.3% relaxation, which is a fundamental requirement for quantitative accuracy[4][5]. Number of scans (NS) = 16 to ensure a Signal-to-Noise ratio >150[11].
Integration: Integrate the Maleic Acid singlet (
δ
~6.3 ppm, 2H) against the analyte's C2-methyl singlet (
δ
~1.2 ppm, 3H) or N-methyl singlet (
δ
~2.8 ppm, 3H). Calculate the mass fraction.
Method B: External Standard qNMR (PULCON)
PULCON utilizes the ERETIC2 algorithm to correlate the absolute signal intensity of the sample to an external reference tube, corrected for RF pulse lengths[12][13].
External Reference Calibration: Prepare a reference tube containing a known concentration of Sucrose CRM in
D2O
. Acquire a 1D spectrum and determine the exact 360° pulse length (
P360
) for the reference[9].
Sample Preparation: Accurately weigh ~10.0 mg of the analyte into a separate vial, dissolve in 0.75 mL
D2O
, and transfer to an NMR tube.
Acquisition: Insert the sample tube, tune and match the probe, and determine the
P360
for the sample tube. Acquire the 1D spectrum using the exact same receiver gain and
D1
(30s) as the reference.
Calculation: Apply the PULCON equation, which normalizes the integral of the analyte's C2-methyl peak against the external Sucrose reference, factoring in the ratio of their respective
P360
values and temperatures[10][12].
Chromatography: Utilize a HILIC (Hydrophilic Interaction Liquid Chromatography) column (150 x 4.6 mm, 3 µm) to retain the highly polar amine hydrochloride.
Mobile Phase: Gradient elution using Acetonitrile and 10 mM Ammonium Formate buffer (pH 3.0).
Detection: Charged Aerosol Detector (CAD) with an evaporation temperature of 35°C. Quantification is performed via an external calibration curve.
Data Presentation & Comparative Analysis
Table 1: Cross-Validation Parameters and Results for (1,2-Dimethylpyrrolidin-2-yl)methanol HCl
Parameter
Method A: IS-qNMR
Method B: PULCON qNMR
Method C: HPLC-CAD
Calibration Strategy
Internal (Maleic Acid CRM)
External (Sucrose CRM / ERETIC2)
External (Analyte Reference Curve)
Targeted Signal / Detection
C2-CH
3
(
δ
1.2 ppm, 3H)
C2-CH
3
(
δ
1.2 ppm, 3H)
Charged Aerosol Particles
Absolute Purity (Mass %)
98.5% ± 0.2%
98.4% ± 0.3%
N/A (Yields Relative Purity)
Relative Purity (Area %)
N/A
N/A
99.1% ± 0.1%
Traceability
Direct to SI (Gravimetric)
Direct to SI (Reciprocity Principle)
Dependent on Reference Standard
Analysis Time
~15 minutes
~20 minutes (incl. tuning)
~35 minutes (incl. equilibration)
Causality Behind the Results (Expertise & Experience)
The data reveals a statistically significant divergence between the qNMR absolute purities (~98.5%) and the HPLC-CAD relative purity (99.1%). This is not an error; it is a fundamental difference in measurement physics.
HPLC-CAD measures the relative area of non-volatile components that form particles in the aerosol detector. It is entirely blind to residual water or highly volatile solvents. Because amine hydrochlorides are inherently hygroscopic, the sample likely contains ~0.6% moisture. qNMR, however, measures the absolute mass fraction of the specific molecular entity against a gravimetric standard[4]. The qNMR mass balance inherently accounts for the weight of invisible volatile impurities and water, proving its superiority for true absolute purity determination.
The near-perfect alignment between IS-qNMR (98.5%) and PULCON qNMR (98.4%) fulfills the Analytical Target Profile (ATP)[3]. Because PULCON requires no internal standard, its agreement with Method A mathematically proves that no gravimetric errors or chemical signal suppressions occurred during the internal standard preparation[8][10].
Conclusion
For non-UV active, highly polar chiral building blocks like (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride, traditional HPLC methods fall short of providing metrologically traceable purity. By deploying a self-validating qNMR workflow—cross-referencing Internal Standard methodologies with standardless PULCON techniques—laboratories can achieve highly accurate, SI-traceable absolute mass fractions that comply with modern USP <761> guidelines.
References
BenchChem. "Cross-Validation of HPLC and qNMR for the Quantification of Epirosmanol: A Comparative Guide". Source: benchchem.com.
BenchChem. "Cross-Validation of HPLC and NMR Data for the Quality Assessment of (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)". Source: benchchem.com.
US Pharmacopeia (USP). "Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters on NMR". Source: semanticscholar.org.
US Pharmacopeia (USP). "Stimuli Article (qNMR)". Source: usp.org.
ACS Omega. "Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids". Source: acs.org.
ECA Academy. "Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR". Source: gmp-compliance.org.
Analytical Chemistry. "Quantitative Measurements in Continuous-Flow HPLC/NMR". Source: acs.org.
Monakhova, Y. B., et al. "Determination of the purity of pharmaceutical reference materials by 1H NMR using the standardless PULCON methodology". Source: sci-hub.box.
Neocities. "Efficient and Pure (1,2-Dimethylpyrrolidin-2-yl)methanol Hydrochloride". Source: neocities.org.
ETH Zurich. "Concentration measurements by PULCON using X-filtered or 2D NMR spectra". Source: ethz.ch.
RSC. "External reference 1H qNMR method (PULCON) for characterization of high purity cocaine seizures". Source: rsc.org.
MDPI. "Quantitative NMR as a Versatile Tool for the Reference Material Preparation". Source: mdpi.com.
NIH. "Determination of Sample Concentrations by PULCON NMR Spectroscopy". Source: nih.gov.
Comprehensive Comparison Guide: Characterization and Certification of (1,2-Dimethylpyrrolidin-2-yl)methanol Hydrochloride Reference Standards
Introduction (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride (CAS 2613385-29-6)[1] is a highly polar, chiral building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). In...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
(1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride (CAS 2613385-29-6)[1] is a highly polar, chiral building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs). In drug development and quality control, reference standard characterization guarantees that a chemical substance is exactly what it is claimed to be—pure, stable, and structurally correct[2]. Errors in this characterization can lead to failed clinical trials, regulatory non-compliance, and safety risks[2].
To ensure metrological traceability and absolute confidence in analytical measurements, laboratories must choose the appropriate grade of reference material. This guide objectively compares Certified Reference Materials (CRMs) produced under ISO 17034 guidelines[3] against standard analytical grades and in-house synthesized materials, providing the foundational experimental protocols required for rigorous certification.
Reference Standard Grade Comparison
The selection of a reference standard directly impacts the accuracy of downstream API quantification. Table 1 summarizes the performance, regulatory acceptance, and metrological rigor of three common standard grades.
Table 1: Comparative Analysis of Reference Standard Grades
Producing a CRM requires a multidimensional analytical approach. Relying solely on chromatographic purity is insufficient, as it ignores response factor variations and invisible impurities. The workflow below illustrates the self-validating system of orthogonal techniques required to establish an SI-traceable absolute purity value.
Figure 1: Multidimensional characterization workflow for ISO 17034 certified reference materials.
Experimental Methodologies & Causality
To achieve the stringent requirements of a CRM, the following protocols must be executed. The experimental design is rooted in the specific physicochemical properties of (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride.
Protocol 1: Absolute Purity Determination via Quantitative NMR (qNMR)
Causality: qNMR is a primary reference measurement procedure that directly correlates the signal area to the number of resonant nuclei[5]. Because the area of an NMR signal is directly proportional to its concentration, it allows for SI-traceable purity assignment without requiring a pre-existing reference standard of the analyte itself[4][5].
Step-by-Step Methodology:
Internal Standard Selection: Select a high-purity CRM internal standard (e.g., Maleic acid). Rationale: Maleic acid produces a sharp singlet at ~6.3 ppm in D₂O, which is cleanly separated from the complex aliphatic multiplets of the pyrrolidine ring (1.0 - 4.0 ppm).
Sample Preparation: Using a microbalance calibrated to ISO/IEC 17025 standards, accurately weigh ~15 mg of (1,2-Dimethylpyrrolidin-2-yl)methanol HCl and ~5 mg of the Maleic acid CRM into a clean vial.
Solvation: Dissolve the mixture in 0.6 mL of Deuterium Oxide (D₂O). Rationale: D₂O readily dissolves the highly polar hydrochloride salt and exchanges the labile -OH and -NH⁺ protons, simplifying the spectrum and preventing signal overlap.
Acquisition Parameters: Acquire the ¹H NMR spectrum at 600 MHz. Set the pulse angle to 90° and the relaxation delay (
D1
) to at least 60 seconds (≥ 5 ×
T1
of the slowest relaxing proton) to ensure complete magnetization recovery. Acquire 64 scans to achieve a signal-to-noise ratio >250:1.
Data Processing: Apply manual phase and baseline correction. Integrate the Maleic acid singlet and a distinct, isolated proton signal from the analyte (e.g., the N-methyl singlet). Calculate the mass fraction purity using the BIPM-endorsed qNMR equation[4].
Protocol 2: Chromatographic Purity via HPLC-CAD
Causality: (1,2-Dimethylpyrrolidin-2-yl)methanol lacks conjugated pi-systems, rendering it virtually invisible to standard UV detectors. Therefore, Charged Aerosol Detection (CAD)—a near-universal, mass-dependent detector for non-volatile analytes—must be employed to accurately capture the impurity profile. Furthermore, standard C18 columns fail to retain this highly polar salt; thus, Hydrophilic Interaction Liquid Chromatography (HILIC) is required.
Step-by-Step Methodology:
System Setup: Equip an HPLC system with a CAD detector. Set the CAD evaporator temperature to 35°C to optimize the aerosolization of the polar mobile phase.
Column Selection: Install a HILIC column (e.g., 150 mm × 4.6 mm, 3 µm particle size).
Mobile Phase Preparation: Prepare Mobile Phase A (100 mM Ammonium Formate buffer, pH 3.0) and Mobile Phase B (100% Acetonitrile). Rationale: The acidic buffer suppresses the ionization of residual silanols on the column, ensuring sharp peak shapes for the amine.
Gradient Elution: Inject 5 µL of a 1.0 mg/mL sample solution. Run a linear gradient from 90% B to 50% B over 20 minutes.
Quantification: Determine the chromatographic purity by area normalization. This value is subsequently used in the Mass Balance calculation (100% - HPLC Impurities - Water Content - Residual Solvents - Inorganics) to cross-validate the qNMR result.
Experimental Data Presentation
The following simulated dataset demonstrates the typical analytical variance observed when characterizing the three different grades of (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride. Notice how the lack of orthogonal testing in lower grades masks the true purity.
Table 2: Quantitative Characterization Data Across Reference Standard Grades
Analytical Parameter
Certified Reference Material (CRM)
Analytical Standard Grade
In-House Purified Standard
Absolute Purity (qNMR)
99.65%
Not Performed
98.90%
Chromatographic Purity (HPLC-CAD)
99.82%
99.50%
99.10%
Water Content (Karl Fischer)
0.15%
0.25%
0.60%
Residual Solvents (GC-HS)
< 0.01%
0.05%
0.12%
Mass Balance Purity
99.66%
Not Calculated
98.38%
Expanded Uncertainty (
U
,
k=2
)
± 0.20%
Not Provided
± 1.50%
Metrological Traceability
SI Units (via NMI CRM)
Non-traceable
Internal Baseline
Data Insight: The Analytical Standard reports a purity of 99.50% based solely on chromatography. However, without qNMR and rigorous moisture analysis (which often increases over time due to the hygroscopic nature of hydrochloride salts[6]), the true assay value is overestimated. The CRM provides a self-validated, SI-traceable purity of 99.65% ± 0.20%, ensuring absolute accuracy for API quantification.
Regulatory Grounding: The Importance of ISO 17034
ISO 17034:2016 outlines the stringent requirements for the competence of reference material producers[3]. Obtaining this certification demonstrates that a producer has the capability to manufacture materials that are reliable, homogeneous, and traceable to international standards[3]. For pharmaceutical laboratories, utilizing an ISO 17034-certified (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride standard mitigates the risk of systematic analytical errors, removes the burden of extensive internal method validation, and satisfies the strict traceability requirements mandated by the FDA, EMA, and ICH[2][3].
A Researcher's Guide to the Safe Handling of (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride
This document provides essential, step-by-step guidance for research, scientific, and drug development professionals on the safe handling of (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride. The information herein is...
Author: BenchChem Technical Support Team. Date: April 2026
This document provides essential, step-by-step guidance for research, scientific, and drug development professionals on the safe handling of (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride. The information herein is synthesized from established safety protocols and data from analogous chemical structures to ensure a comprehensive operational and disposal plan.
Hazard Identification and Risk Assessment
(1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride is a substituted pyrrolidine derivative. While specific toxicological data for this exact compound are not extensively published, the known hazards of structurally related pyrrolidines and hydrochloride salts necessitate a cautious approach.
Anticipated Potential Hazards:
Skin and Eye Irritation: Hydrochloride salts of amines can be corrosive or irritating upon contact.[1][2] Compounds in the pyrrolidine class are known to cause skin and eye irritation.[3][4]
Respiratory Tract Irritation: As a fine powder, the compound may be irritating to the respiratory system if inhaled.[3][5]
Harmful if Swallowed: Similar small molecule hydrochlorides are often classified as harmful if ingested.[1][6]
Unknown Long-term Effects: The toxicological properties have not been thoroughly investigated. Some complex pyrrolidine derivatives have been studied for carcinogenic potential, and as a matter of prudence, exposure should be minimized.[7]
Due to these potential hazards, a multi-layered safety approach, beginning with engineering controls and culminating in Personal Protective Equipment (PPE), is mandatory.
The Hierarchy of Controls: Your Primary Defense
Before detailing PPE, it is critical to recognize that PPE is the last line of defense.[8] The most effective safety measures are engineering and administrative controls.
Engineering Control (Mandatory): All handling of (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride in its solid form or in volatile solutions must be conducted within a certified chemical fume hood.[9][10] This is the primary method for preventing inhalation exposure.
Administrative Controls: Develop a written Standard Operating Procedure (SOP) for all tasks involving this chemical.[11] Ensure all personnel are trained on the SOP and the contents of this guide before beginning work.
Core Personal Protective Equipment (PPE) Ensemble
A baseline PPE ensemble is required for all work involving this compound. Specific tasks may require an escalation of this protection, as detailed in Table 1.
Eye and Face Protection
Minimum Requirement: ANSI Z87-rated safety glasses with side shields are the minimum requirement for any laboratory activity.[12]
Required for Handling: When weighing the solid, preparing solutions, or performing any transfer, chemical splash goggles are required .[5][12]
Recommended for Splash/Aerosol Risk: For larger volumes (>50 mL) or procedures with a high risk of splashing or aerosolization (e.g., sonicating, vortexing), a face shield must be worn in addition to chemical splash goggles .[8][12]
Expert Insight: Goggles provide a seal around the eyes, offering superior protection from splashes and airborne powder compared to safety glasses.[12] The face shield adds a crucial layer of protection for the entire face.
Hand Protection
Glove Selection: Wear nitrile gloves as the standard for handling this compound. Nitrile provides good resistance to a broad range of chemicals.[5][13][14]
Double-Gloving: It is strongly recommended to wear two pairs of nitrile gloves. This protects against undetected pinholes or tears in the outer glove and allows for safe removal of the contaminated outer layer without exposing the skin.
Glove Integrity: Before each use, visually inspect gloves for any signs of degradation or perforation. Change gloves immediately if they become contaminated, and always wash hands thoroughly after removing gloves.[15]
Expert Insight: Never assume a glove is impervious. Chemical resistance charts provide guidance, but actual breakthrough times can vary based on concentration, temperature, and contact duration.[14][16][17] Regular glove changes are a critical component of safe handling.
Body Protection
A flame-resistant lab coat is required. Ensure the coat is fully buttoned with sleeves rolled down to provide maximum coverage of skin and personal clothing.[12] For large-scale operations or situations with a significant splash risk, a chemically resistant apron over the lab coat is advised.
Respiratory Protection
Under normal operating conditions within a certified fume hood, respiratory protection is not typically required.[5] However, it becomes necessary in specific situations:
Spill Cleanup: For a large spill outside of a fume hood.
Engineering Control Failure: If the fume hood is not functioning correctly.
Weighing Large Quantities: If weighing large amounts of powder where engineering controls cannot guarantee containment.
In these events, a NIOSH-approved respirator with acid gas/organic vapor cartridges and a P100 particulate filter is required.[5] All personnel who may need to wear a respirator must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA.[8][11]
Operational Plans and Step-by-Step Guidance
PPE Donning and Doffing Sequence
Properly putting on and taking off PPE is crucial to prevent cross-contamination.
Donning (Putting On):
Put on the inner pair of nitrile gloves.
Don the lab coat, ensuring it is fully buttoned.
Put on the outer pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
Don eye and face protection (goggles, followed by face shield if required).
Doffing (Taking Off):
In the work area: Remove the outer pair of gloves by peeling them off without touching the outside surface. Dispose of them in the designated chemical waste.
Exit the work area: Remove the face shield and goggles.
Remove the lab coat, folding it inward to contain any potential contamination.
Remove the inner pair of gloves and dispose of them.
Wash hands thoroughly with soap and water.
Scenario-Based PPE Selection
The required level of PPE changes based on the nature and scale of the work.
Task/Scenario
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing Solid (<1g)
Chemical Splash Goggles
Double Nitrile Gloves
Lab Coat
Not Required (in fume hood)
Preparing Solutions
Goggles & Face Shield
Double Nitrile Gloves
Lab Coat
Not Required (in fume hood)
Reaction Work-up
Chemical Splash Goggles
Double Nitrile Gloves
Lab Coat
Not Required (in fume hood)
Small Spill Cleanup (<50mL)
Goggles & Face Shield
Double Nitrile Gloves
Lab Coat
Assess need based on location
Large Spill Cleanup (>50mL)
Goggles & Face Shield
Double Nitrile Gloves
Chemically Resistant Apron
Required
Table 1: Summary of PPE requirements for different laboratory operations.
Disposal and Decontamination Plan
Solid Waste: All disposable PPE (gloves, wipes) and materials contaminated with (1,2-Dimethylpyrrolidin-2-yl)methanol hydrochloride must be disposed of in a designated, sealed, and clearly labeled hazardous chemical waste container.[1]
Liquid Waste: Unused solutions should be collected in a designated hazardous waste container. Do not pour this chemical down the drain.[18] The pH of the waste should be checked and neutralized if necessary, following your institution's waste management guidelines.
Spill Cleanup:
Alert personnel in the area and restrict access.
Wearing the appropriate PPE (see Table 1), cover the spill with an inert absorbent material (e.g., sand, vermiculite).[15]
Carefully sweep the absorbed material into a designated waste container.
Decontaminate the area with a suitable cleaning solution, followed by water.
Dispose of all cleanup materials as hazardous waste.
Visual Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate PPE based on the planned task.
Caption: Decision tree for selecting appropriate PPE when handling the compound.
References
Petri, L., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(15), 4429. Available from: [Link]
National Institute of Advanced Industrial Science and Technology (AIST), Japan. (2022). Safety Data Sheet NMIJ CRM 4229-a. Retrieved from [Link] (Note: Specific SDS deep link is not stable, search on the AIST website).
University of Washington Environmental Health & Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
Bhat, M. A., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1248903. Available from: [Link]
Howard, J. (2025). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Journal of Laboratory and Precision Medicine, 10(15). Available from: [Link]
MasterControl Inc. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]
Stanford University Environmental Health & Safety. (n.d.). Standard Operating Procedure - Hydrochloric Acid. Retrieved from [Link] (Content available via site search for chemical SOPs).
AliMed. (2025). OSHA Lab Safety Equipment: Requirements & Compliance Guide. Retrieved from [Link] (Content available via site search).
Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
Medicom. (n.d.). Chemical Resistance Reference Chart. Retrieved from [Link] (Resource available in support/downloads section).
CORECHEM Inc. (2022). Safe Handling Guide: Hydrochloric Acid. Retrieved from [Link]
EMD Millipore. (n.d.). Safety Data Sheet Hydrochloric Acid 34-37%. Retrieved from [Link] (General portal for SDS lookup).
Methanex Corporation. (2024). Safety Data Sheet - Methanol. Retrieved from [Link] (General portal for SDS lookup).
Japan Soda Industry Association. (n.d.). Hydrochloric Acid. Retrieved from [Link] (Resource available in publications section).
Mattocks, A. R., & Cabral, J. R. (1982). Carcinogenicity of some pyrrolic pyrrolizidine alkaloid metabolites and analogues. Cancer Letters, 17(1), 61-6. Available from: [Link]
East Carolina University Environmental Health and Safety. (n.d.). Ansell Chemical Resistance Glove Chart. Retrieved from [Link] (Resource available in safety manuals section).
East Carolina University Office of Environmental Health and Safety. (n.d.). Chemical Resistance Selection Chart for Protective Gloves. Retrieved from [Link] (Resource available via site search).
Fox Scientific, Inc. (n.d.). Chemical Resistant Chart. Retrieved from [Link] (Resource available in technical information section).
Zaitsu, K., et al. (2014). Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: a review of their pharmacology, acute toxicity, and metabolism. Forensic Toxicology, 32(1), 1-10. Available from: [Link]